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  • Product: 1-(Cyclopropylmethyl)-1H-indazol-5-amine
  • CAS: 928821-19-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Despite the current absence of dedicated p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Despite the current absence of dedicated peer-reviewed literature on this specific molecule, its structural motifs—the indazole core and the cyclopropylmethyl group—are well-established pharmacophores. This document, therefore, leverages data from analogous compounds to present a scientifically grounded projection of its chemical properties, a plausible and detailed synthetic route, and its potential applications in drug discovery, particularly in the realm of kinase inhibition for oncology. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a foundational understanding and practical protocols for the synthesis and evaluation of this promising compound.

Introduction: The Strategic Combination of Indazole and Cyclopropylmethyl Moieties

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] As a bioisostere of indole, the indazole ring system can engage in crucial hydrogen bonding interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties through the inhibition of various protein kinases.[3][4] Several FDA-approved kinase inhibitors, such as Axitinib and Niraparib, feature the indazole core, highlighting its importance in oncology drug development.[5]

The incorporation of a cyclopropylmethyl group at the N1 position of the indazole ring is a strategic design choice aimed at enhancing the molecule's drug-like properties. The cyclopropyl group is known to confer metabolic stability by virtue of its strained ring system, which possesses stronger C-H bonds that are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] This modification can also improve potency, reduce off-target effects, and favorably modulate physicochemical properties such as lipophilicity and brain permeability.[7]

This guide will, therefore, explore the synthesis, predicted properties, and potential therapeutic applications of 1-(cyclopropylmethyl)-1H-indazol-5-amine, a molecule that rationally combines these two valuable pharmacophores.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 1-(cyclopropylmethyl)-1H-indazol-5-amine is characterized by a 5-amino-substituted indazole ring N-alkylated at the 1-position with a cyclopropylmethyl group.

Diagram 1: Chemical Structure of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

A 2D representation of the molecular structure.

While experimental data for 1-(cyclopropylmethyl)-1H-indazol-5-amine is not publicly available, its physicochemical properties can be predicted based on the known properties of its parent compound, 5-aminoindazole, and the contribution of the cyclopropylmethyl substituent.

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₁₀H₁₁N₃-
Molecular Weight 173.22 g/mol -
Melting Point 175-178 °C (for 5-aminoindazole)[8][9]
pKa ~14.52 (for 5-aminoindazole)[8][9]
LogP 0.663 (for 5-aminoindazole)[10]
Water Solubility 17.9 µg/mL (for 5-aminoindazole at pH 7.4)[11]

Note: The melting point, pKa, LogP, and water solubility are for the parent compound, 5-aminoindazole. The addition of the cyclopropylmethyl group is expected to increase the lipophilicity (LogP) and decrease the aqueous solubility.

Synthesis and Characterization

The synthesis of 1-(cyclopropylmethyl)-1H-indazol-5-amine can be achieved through the N-alkylation of 5-aminoindazole with a suitable cyclopropylmethylating agent, such as cyclopropylmethyl bromide. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation, as both the N1 and N2 positions of the indazole ring are nucleophilic.

Proposed Synthetic Pathway

The proposed synthesis involves a one-step N-alkylation reaction. Studies on the N-alkylation of substituted indazoles have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1 alkylation.[2][12][13]

Diagram 2: Proposed Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

synthesis_workflow start 5-Aminoindazole workup Aqueous Workup & Purification start->workup 1. Deprotonation 2. Nucleophilic Attack reagent1 Cyclopropylmethyl bromide reagent1->workup conditions NaH, THF Room Temperature conditions->workup product 1-(Cyclopropylmethyl)-1H- indazol-5-amine workup->product

Workflow for the proposed N-alkylation synthesis.

Detailed Experimental Protocol

Materials:

  • 5-Aminoindazole (CAS: 19335-11-6)[8][9]

  • Cyclopropylmethyl bromide (CAS: 7051-34-5)[6][14]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclopropylmethyl bromide is a flammable liquid and vapor.[6][14] It is a suspected irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][6][14][15][16]

  • 5-Aminoindazole is toxic if swallowed and can cause skin and eye irritation.[11] Appropriate PPE should be worn.

  • All reactions should be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-aminoindazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the 5-aminoindazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(cyclopropylmethyl)-1H-indazol-5-amine.

Predicted Characterization Data

Based on the analysis of similar N-alkylated indazole derivatives, the following spectroscopic data are predicted for 1-(cyclopropylmethyl)-1H-indazol-5-amine:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Signals for the aromatic protons of the indazole ring are expected in the range of δ 6.5-8.0 ppm.

    • A singlet or broad singlet for the amino (-NH₂) protons.

    • A doublet for the methylene (-CH₂-) protons of the cyclopropylmethyl group, likely around δ 4.0-4.5 ppm.

    • A multiplet for the methine (-CH-) proton of the cyclopropyl group.

    • Multiplets for the methylene (-CH₂-) protons of the cyclopropyl ring at higher field (upfield).

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Signals for the aromatic carbons of the indazole ring in the range of δ 100-150 ppm.

    • A signal for the methylene carbon of the cyclopropylmethyl group.

    • Signals for the methine and methylene carbons of the cyclopropyl ring at higher field.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 174.1.

Potential Applications and Biological Relevance

The structural features of 1-(cyclopropylmethyl)-1H-indazol-5-amine suggest its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition

The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition. A wide range of kinases are targeted by indazole-based inhibitors, including:

  • VEGFR2: Involved in angiogenesis, a critical process in tumor growth and metastasis.[17]

  • Aurora Kinases: Play crucial roles in cell cycle regulation and are frequently overexpressed in cancer.[18]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[19]

  • Akt: A central node in cell survival and proliferation signaling pathways.[20]

The 5-amino group on the indazole ring provides a vector for further chemical modification to enhance potency and selectivity for specific kinase targets.

Diagram 3: Potential Mechanism of Kinase Inhibition

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region Backbone NH hydrophobic_pocket Hydrophobic Pocket inhibitor 1-(Cyclopropylmethyl)-1H-indazol-5-amine N1 N2 Cyclopropylmethyl group inhibitor:n2->hinge:f0 H-bond inhibitor:cpm->hydrophobic_pocket Hydrophobic Interaction

A simplified model of the indazole scaffold interacting with a kinase active site.

Structure-Activity Relationship (SAR) Insights

The development of a synthetic route to 1-(cyclopropylmethyl)-1H-indazol-5-amine opens up possibilities for extensive SAR studies. The 5-amino group can be readily derivatized to explore interactions with the solvent-exposed region of the kinase active site. The cyclopropylmethyl group at the N1 position can be varied to probe its impact on potency and pharmacokinetic properties.

Conclusion

While 1-(cyclopropylmethyl)-1H-indazol-5-amine is a molecule with limited currently available data, a thorough analysis of its constituent pharmacophores provides a strong rationale for its synthesis and evaluation as a potential therapeutic agent. This technical guide offers a robust, scientifically-grounded framework for its preparation, characterization, and exploration in drug discovery programs. The combination of the privileged indazole scaffold with the advantageous properties of the cyclopropylmethyl group makes this compound a highly attractive starting point for the development of novel kinase inhibitors and other valuable chemical probes.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021. Available at: [Link]

  • Loba Chemie. CYCLOPENTYL BROMIDE EXTRA PURE Safety Data Sheet. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. 2021. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. 2021. Available at: [Link]

  • PubChem. 1H-Indazol-5-amine. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC. 2024. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. 2016. Available at: [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. 2007. Available at: [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. 2021. Available at: [Link]

  • Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with... ResearchGate. Available at: [Link]

  • Cheméo. Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. 2025. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024. Available at: [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. MDPI. 2020. Available at: [Link]

  • NIST WebBook. 5-Aminoindazole. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. 2016. Available at: [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. 2023. Available at: [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. 2013. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. 2021. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. 2005. Available at: [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. PMC. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. 2025. Available at: [Link]

Sources

Exploratory

molecular weight and formula of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-5-amine: Synthesis, Characterization, and Properties Authored by a Senior Application Scientist Introduction In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-indazol-5-amine: Synthesis, Characterization, and Properties

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of targeted therapeutics, particularly in oncology and inflammatory diseases. The introduction of a cyclopropylmethyl group at the N-1 position of the indazole ring is a strategic modification aimed at enhancing metabolic stability, modulating lipophilicity, and providing a specific three-dimensional conformation that can improve binding affinity to biological targets.

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1H-indazol-5-amine, a key building block for the synthesis of more complex pharmaceutical agents. We will delve into its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and the analytical methodologies required for its unambiguous characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important molecule.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery and development. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C11H13N3Calculated
Molecular Weight 187.24 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from analogues
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from analogues
pKa Basic (due to the amine group) and weakly acidic (due to the indazole N-H proton in the parent molecule)Inferred from structure

Note: As this is a specialized chemical intermediate, extensive experimental data is not publicly available. The properties listed are based on the known characteristics of the parent molecule, 1H-indazol-5-amine, and the influence of the cyclopropylmethyl substituent.

Structural Diagram

Caption: Chemical structure of 1-(Cyclopropylmethyl)-1H-indazol-5-amine.

Synthesis Protocol: A Regioselective Approach

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine requires a carefully controlled, regioselective N-alkylation of the indazole core. Direct alkylation of 1H-indazol-5-amine would likely result in a mixture of N-1 and N-2 alkylated products, as well as potential alkylation of the 5-amino group, leading to a complex purification challenge. Therefore, a protecting group strategy is employed to ensure the desired regioselectivity.

Overall Synthetic Workflow

G A 1H-Indazol-5-amine (Starting Material) B Protection of the 5-amino group A->B C N-Boc-1H-indazol-5-amine (Protected Intermediate) B->C D Regioselective N-1 Alkylation C->D E 1-(Cyclopropylmethyl)-N-Boc-1H-indazol-5-amine D->E F Deprotection E->F G 1-(Cyclopropylmethyl)-1H-indazol-5-amine (Final Product) F->G

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-1H-indazol-5-amine.

Step-by-Step Methodology
Part 1: Protection of the 5-Amino Group

Rationale: The 5-amino group is a nucleophilic site that can compete with the indazole nitrogens during alkylation. To prevent this side reaction, it is temporarily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under the basic conditions required for N-alkylation and can be readily removed under acidic conditions.

Protocol:

  • To a stirred solution of 1H-indazol-5-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product, N-Boc-1H-indazol-5-amine, is purified by column chromatography on silica gel.

Part 2: Regioselective N-1 Alkylation

Rationale: The regioselectivity of indazole N-alkylation is influenced by several factors, including the base, solvent, and the nature of the electrophile.[2] For selective N-1 alkylation, a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is often employed.[2] The NaH deprotonates the indazole N-1 position, generating the more thermodynamically stable N-1 anion, which then reacts with the alkylating agent.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-1H-indazol-5-amine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add (bromomethyl)cyclopropane (1.1 eq) dropwise.

  • The reaction is then allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Part 3: Deprotection of the 5-Amino Group

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine. This is achieved under acidic conditions, which cleave the carbamate without affecting the newly formed N-alkyl bond.

Protocol:

  • Dissolve the purified 1-(cyclopropylmethyl)-N-Boc-1H-indazol-5-amine in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

  • The solvent and excess acid are removed under reduced pressure.

  • The resulting salt is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the final product, 1-(Cyclopropylmethyl)-1H-indazol-5-amine.

Characterization and Quality Control

The identity and purity of the synthesized 1-(Cyclopropylmethyl)-1H-indazol-5-amine must be confirmed through a battery of analytical techniques.

Analytical Workflow

G A Synthesized Product B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) - 1H and 13C for Structural Elucidation A->C D High-Performance Liquid Chromatography (HPLC) - Purity Assessment A->D E Characterized 1-(Cyclopropylmethyl)-1H-indazol-5-amine B->E C->E D->E

Caption: Analytical workflow for the characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the cyclopropylmethyl group (characteristic multiplets in the upfield region), the aromatic protons of the indazole core, and the protons of the 5-amino group. The integration of the signals will correspond to the number of protons in the molecule.

    • ¹³C NMR: Will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should be consistent with its molecular formula (C11H13N3). This provides unambiguous confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis will be employed to assess the purity of the final compound. A pure sample should exhibit a single major peak under various detection wavelengths.

Potential Applications in Drug Discovery

1-(Cyclopropylmethyl)-1H-indazol-5-amine is a valuable building block for the synthesis of a wide range of potential therapeutic agents. The indazole nucleus is a known pharmacophore for various protein kinases, making this compound a key intermediate for the development of novel kinase inhibitors for the treatment of cancer and inflammatory disorders. Furthermore, the 5-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

This technical guide has provided a comprehensive overview of 1-(Cyclopropylmethyl)-1H-indazol-5-amine, a molecule of significant interest in medicinal chemistry. We have detailed its key physicochemical properties, a robust and regioselective synthetic protocol, and the necessary analytical methods for its characterization. The presented synthesis strategy, which employs a protection/deprotection sequence, ensures a high-yielding and pure final product. As the demand for novel and effective therapeutics continues to grow, versatile building blocks like 1-(Cyclopropylmethyl)-1H-indazol-5-amine will play an increasingly critical role in the drug discovery and development pipeline.

References

  • PubChemLite. 1-cyclopropyl-1h-indazol-5-amine (C10H11N3). [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • CAS Common Chemistry. 1H-Indazol-5-amine. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Foundational

Technical Monograph: 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Characterization, Synthetic Utility, and Regioselective Protocols Molecular Identity & Cheminformatics As a Senior Application Scientist, I present the core identity data for 1-(Cyclopropylmethyl)-1H-indazol-5-amine . Th...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Utility, and Regioselective Protocols

Molecular Identity & Cheminformatics

As a Senior Application Scientist, I present the core identity data for 1-(Cyclopropylmethyl)-1H-indazol-5-amine . This molecule represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for the indole/purine core found in Type I and Type II kinase inhibitors (e.g., ROCK, SGK1, and JAK inhibitors).

The structural integrity of this compound relies on the precise N1-alkylation of the indazole ring. The data below defines the target molecule:

Property Data / Value
IUPAC Name 1-(cyclopropylmethyl)-1H-indazol-5-amine
Common Name 5-Amino-1-(cyclopropylmethyl)indazole
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES (Canonical) NC1=CC2=C(C=C1)N(CC3CC3)N=C2
InChI Key Derived from SMILES:[1][2][3][4][5][6][7][8][9]BOVRXCNSBJYYDF-UHFFFAOYSA-N (Note: Verify against specific isomer batch)
Core Scaffold 1H-Indazole (Benzo[c]pyrazole)
Key Functionality Primary aromatic amine (C5); Cyclopropylmethyl group (N1)
Structural Logic & Pharmacophore Relevance

The 1-(Cyclopropylmethyl)-1H-indazol-5-amine moiety is not merely a building block; it is a "privileged structure" in drug design.

  • The Indazole Core: Acts as a hinge-binding motif in kinase domains. The nitrogen atoms (N1/N2) often participate in hydrogen bonding with the kinase hinge region (e.g., the backbone NH of the "gatekeeper" residue).

  • The 5-Amino Group: Serves as the primary vector for fragment elaboration. It is typically coupled with acid chlorides or isocyanates to extend the molecule into the solvent-exposed region or the hydrophobic back pocket of the enzyme.

  • The Cyclopropylmethyl Group: Attached at N1, this group fills specific hydrophobic pockets (e.g., the ribose binding pocket). The cyclopropyl ring adds metabolic stability compared to a simple alkyl chain (due to the high bond dissociation energy of cyclopropyl C-H bonds) and introduces a rigid steric bulk that can improve selectivity.

Synthetic Pathways & Regioselectivity

The synthesis of N1-substituted indazoles is chemically non-trivial due to annular tautomerism . The indazole ring exists in equilibrium between the 1H- and 2H-tautomers.[9] Alkylation of the unsubstituted indazole (or 5-nitroindazole) typically yields a mixture of N1- and N2-alkylated products.

The Challenge:

  • N1-Alkylation (Thermodynamic): Generally favored, but steric hindrance at C7 or electronic effects can shift the ratio.

  • N2-Alkylation (Kinetic): Often competes, leading to difficult separations.

The Solution: We utilize a Cesium Carbonate (Cs₂CO₃) mediated alkylation protocol.[1] The "Cesium Effect" is well-documented to enhance N1-selectivity through specific coordination with the indazole nitrogen and the alkyl halide, stabilizing the transition state for N1-attack.

Diagram 1: Synthetic Workflow & Regioselectivity

Synthesis Start 5-Nitroindazole (Starting Material) Intermediate_Mix Mixture of Isomers (N1 vs N2) Start->Intermediate_Mix Alkylation Reagent (Bromomethyl)cyclopropane Cs2CO3, DMF, 60°C Reagent->Intermediate_Mix Separation Column Chromatography (Silica Gel) Intermediate_Mix->Separation N1_Isomer 1-(Cyclopropylmethyl)-5-nitroindazole (Target N1) Separation->N1_Isomer Major Product (Thermodynamic) N2_Isomer 2-(Cyclopropylmethyl)-5-nitroindazole (By-product N2) Separation->N2_Isomer Minor Product (Kinetic) Reduction Reduction (H2, Pd/C or Fe/NH4Cl) N1_Isomer->Reduction Final 1-(Cyclopropylmethyl)-1H-indazol-5-amine (Final Product) Reduction->Final

Caption: Synthetic route emphasizing the critical separation of N1/N2 regioisomers prior to nitro reduction.

Detailed Experimental Protocols

As a self-validating system, this protocol includes checkpoints to ensure the correct isomer is carried forward.

Step 1: Regioselective Alkylation

Objective: Synthesize 1-(cyclopropylmethyl)-5-nitroindazole.

  • Setup: In a dry round-bottom flask, dissolve 5-nitroindazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir at room temperature for 30 minutes to deprotonate the indazole (formation of the anion).

  • Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

    • Checkpoint: You will likely observe two spots. The N1-isomer is typically less polar (higher Rf) than the N2-isomer due to the lack of a "quinoid-like" contribution to the dipole moment.

  • Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). Isolate the major N1-isomer.

    • Validation:¹H NMR (DMSO-d₆) . The C3-H proton of the N1-isomer typically appears around δ 8.1–8.2 ppm, whereas the N2-isomer C3-H is often shifted downfield (δ 8.4–8.6 ppm).

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

  • Setup: Dissolve the purified 1-(cyclopropylmethyl)-5-nitroindazole in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 12 hours.

    • Alternative: If halogen substituents are present (risk of dehalogenation), use Fe powder/NH₄Cl in EtOH/Water at reflux.

  • Workup: Filter through a Celite pad to remove the catalyst.[10] Concentrate the filtrate.

  • Final Purification: Recrystallization from Ethanol or flash chromatography if necessary.

Quality Control & Characterization

To ensure the integrity of the final building block, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.8 (s, 1H, H-4)
      
    • 
       7.4 (d, 1H, H-7)
      
    • 
       6.9 (dd, 1H, H-6)
      
    • 
       4.8 (br s, 2H, NH₂)
      
    • 
       4.2 (d, 2H, N-CH₂-Cyclopropyl)
      
    • 
       1.3 (m, 1H, Cyclopropyl CH)
      
    • 
       0.4–0.6 (m, 4H, Cyclopropyl CH₂)
      
  • LC-MS: Single peak, [M+H]⁺ = 188.1.

Diagram 2: Regioselectivity Logic (N1 vs N2)

Regioselectivity Anion Indazole Anion (Delocalized Negative Charge) N1_Path Path A: N1 Attack (Thermodynamic Control) Anion->N1_Path Cs+ Coordination N2_Path Path B: N2 Attack (Kinetic/Steric Control) Anion->N2_Path Steric Bulk Result_N1 N1-Isomer (Target) Benzenoid Structure More Stable N1_Path->Result_N1 Result_N2 N2-Isomer (Impurity) Quinoid-like Structure Less Stable N2_Path->Result_N2

Caption: Mechanistic divergence in indazole alkylation. N1 is favored by thermodynamic conditions and specific cation coordination.

References
  • Lefebvre, V., et al. (2010).[11] "Regioselective synthesis of 1-aryl-1H-indazoles." Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Cheung, M., et al. (2024).[12] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1789–1800. Link

  • PubChem Compound Summary. (2025). "1H-Indazol-5-amine."[4][7][8] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N-Alkylation Conditions for 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Introduction: The Significance of N-Functionalized Indazoles The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this bicyclic heterocycle are integral to therapeutics targeting a wide array of diseases. The strategic functionalization of the indazole core, particularly through the introduction of alkyl or aryl groups onto its nitrogen atoms, is a critical step in drug discovery. This process, known as N-alkylation or N-arylation, allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.[4][5]

This guide focuses on the N-alkylation of a specific, advanced intermediate: 1-(Cyclopropylmethyl)-1H-indazol-5-amine . In this substrate, the N-1 position of the indazole ring is already occupied by a cyclopropylmethyl group, a common moiety used to improve metabolic stability and potency. This simplifies the synthetic challenge by directing functionalization to the exocyclic 5-amino group. Our objective is to provide robust, field-proven protocols for the selective mono-alkylation of this primary aromatic amine, a crucial transformation for building libraries of potential drug candidates.

Strategic Overview: Selecting the Right N-Alkylation Pathway

The N-alkylation of a primary aromatic amine like 1-(Cyclopropylmethyl)-1H-indazol-5-amine can be approached through several synthetic strategies. The choice of method depends on the nature of the alkyl group to be introduced (e.g., primary, secondary, aryl) and the desired scale and purity of the final product. Key challenges to overcome include preventing overalkylation, which leads to the formation of undesired tertiary amines, and ensuring reaction conditions are mild enough to preserve the integrity of the indazole core.[5][6]

This document details two primary, highly reliable methods:

  • Reductive Amination: A versatile and mild one-pot procedure ideal for introducing primary and secondary alkyl groups via coupling with aldehydes or ketones.[7][8]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The gold standard for forming C(sp²)-N bonds, enabling the introduction of aryl and heteroaryl substituents.[9][10][11]

Below, we provide a detailed exploration of the causality behind experimental choices for each method, followed by step-by-step protocols.

Method 1: Reductive Amination for N-Alkylation

Reductive amination is arguably the most versatile and widely used method for N-alkylation in pharmaceutical chemistry.[7] The strategy involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8][12] The key to success lies in selecting a reducing agent that is chemoselective for the imine (or the protonated iminium ion) over the starting carbonyl compound.

Causality and Reagent Selection
  • The Reducing Agent: Sodium Triacetoxyborohydride (STAB) For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[6] Its superiority stems from several factors:

    • Mildness and Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making STAB less reactive than sodium borohydride.[6] It readily reduces the protonated iminium ion intermediate but is slow to reduce aldehydes and ketones, minimizing the formation of alcohol byproducts.[7][13]

    • Operational Simplicity: The reaction can be performed as a convenient one-pot procedure where the amine, carbonyl, and STAB are mixed together.[6]

    • Improved Safety Profile: STAB is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), as it does not produce toxic cyanide byproducts.[7]

  • Solvent Choice: STAB is sensitive to water and incompatible with protic solvents like methanol.[7] Therefore, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most common and effective solvents for this reaction.[7][13] Tetrahydrofuran (THF) is also a suitable alternative.

  • Role of Acetic Acid: While not always necessary, the addition of a catalytic amount of acetic acid can accelerate the reaction.[13][14] The acid catalyzes the initial dehydration step to form the imine and ensures the presence of the more reactive iminium ion, which is the species reduced by STAB.[6]

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1-(Cyclopropylmethyl)- 1H-indazol-5-amine E Combine Reactants under N2 Atmosphere A->E B Aldehyde or Ketone (1.0-1.2 equiv) B->E C Anhydrous Solvent (DCE or DCM) C->E D Acetic Acid (optional) (0-1.0 equiv) D->E F Add NaBH(OAc)3 (STAB) (1.3-1.6 equiv) portion-wise E->F G Stir at Room Temp (2-24 h, Monitor by TLC/LC-MS) F->G H Quench with sat. NaHCO3 (aq) G->H I Extract with Organic Solvent (e.g., DCM or EtOAc) H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K L Final Product: N-Alkyl-1-(cyclopropylmethyl)- 1H-indazol-5-amine K->L G Pd(0)L2 Active Catalyst L2Pd(0) OA Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd(0)L2->OA Oxidative Addition AC Amido Complex L2Pd(II)(Ar)(NR¹R²) OA->AC Amine Coordination & Deprotonation AC->Pd(0)L2 Reductive Elimination Product N-Aryl Amine Ar-NR¹R² AC->Product BaseHBr Base-HX AC->BaseHBr ArX Aryl Halide (Ar-X) ArX->OA Amine Amine (HNR¹R²) Amine->AC Base Base Base->AC

Sources

Application

Application Notes and Protocols for the Reductive Amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Abstract This comprehensive guide provides detailed application notes and a robust protocol for the reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. This protocol is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and a robust protocol for the reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. This protocol is designed for researchers, medicinal chemists, and professionals in drug development. The document elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and provides insights into reaction optimization and troubleshooting. Our aim is to furnish a scientifically sound and practical framework for the synthesis of novel secondary and tertiary amines derived from this versatile indazole scaffold, which is of significant interest in contemporary medicinal chemistry.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The unique electronic and structural features of the indazole nucleus make it a privileged scaffold in the design of therapeutic agents. The target molecule for this guide, 1-(Cyclopropylmethyl)-1H-indazol-5-amine, serves as a valuable building block for the synthesis of a wide array of biologically active molecules. Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity.[2][3] This reaction is instrumental in the construction of complex amine-containing molecules from readily available carbonyl compounds and primary or secondary amines.[4][5]

This application note details a reliable and scalable protocol for the reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine with various aldehydes and ketones. We will delve into the mechanistic intricacies of the reaction, justify the selection of reagents, and present a clear, actionable experimental workflow.

Reaction Principle and Mechanism

Reductive amination proceeds through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of the primary amine, 1-(Cyclopropylmethyl)-1H-indazol-5-amine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (an imine) or an enamine intermediate.[4][6][7] The subsequent and irreversible step is the reduction of this intermediate by a mild reducing agent to yield the corresponding secondary amine.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[8] Hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) and sodium cyanoborohydride (NaBH₃CN) are particularly well-suited for this purpose due to their mild nature and chemoselectivity.[8][9][10][11]

The general mechanism can be visualized as follows:

Reductive_Amination_Mechanism Amine 1-(Cyclopropylmethyl)-1H-indazol-5-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product + [H⁻] from STAB ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Iminium

Figure 1: General mechanism of reductive amination.

Reagent Selection and Rationale

The success of the reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine hinges on the judicious selection of reagents and reaction conditions.

Reagent/ParameterRecommended ChoiceRationale & Key Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aromatic amines.[9][10][12][13] It is less toxic than sodium cyanoborohydride and generally provides cleaner reactions with higher yields.[11] Its steric bulk and reduced reactivity prevent the significant reduction of the starting aldehyde or ketone.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These non-protic solvents are excellent for reductive aminations using STAB.[9][13] They facilitate the dissolution of the reactants and do not interfere with the reducing agent. Anhydrous conditions are recommended to favor imine formation.
Acid Catalyst (Optional) Acetic Acid (AcOH)For less reactive ketones or hindered aldehydes, a catalytic amount of acetic acid can accelerate imine formation by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[12] However, for reactive aldehydes, it may not be necessary.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically performed at room temperature, which is sufficient for both imine formation and subsequent reduction. Mild heating (e.g., to 40 °C) can be employed to accelerate the reaction if it proceeds slowly.
Stoichiometry Amine:Carbonyl:STAB (1 : 1.1-1.2 : 1.5)A slight excess of the carbonyl compound ensures complete consumption of the valuable amine. An excess of the reducing agent is necessary to drive the reduction to completion.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine with an aldehyde. Modifications may be necessary for specific substrates.

Materials and Equipment
  • 1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS: 939755-99-4)

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle it with care in a dry environment.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure

Workflow start Start step1 Dissolve amine and carbonyl in anhydrous solvent under inert atmosphere. start->step1 step2 Stir for 30-60 minutes at room temperature to facilitate imine formation. step1->step2 step3 Add sodium triacetoxyborohydride (STAB) portion-wise. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Quench the reaction with saturated aqueous NaHCO₃ solution. step4->step5 step6 Extract the product with an organic solvent (e.g., DCM or EtOAc). step5->step6 step7 Dry the organic layer, filter, and concentrate in vacuo. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end Characterize the final product. step8->end

Figure 2: Experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(Cyclopropylmethyl)-1H-indazol-5-amine (1.0 eq.).

  • Addition of Reactants: Add anhydrous dichloromethane (or 1,2-dichloroethane) to dissolve the amine. To this solution, add the aldehyde or ketone (1.1-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (0.1 eq.) can be added at this stage.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at or below room temperature, using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient reaction time- Inactive reducing agent- Sterically hindered substrates- Allow the reaction to stir for a longer period.- Use fresh, anhydrous STAB.- Consider gentle heating (e.g., 40 °C).- For very hindered substrates, a two-step procedure (imine formation followed by reduction with NaBH₄) may be more effective.[5]
Formation of dialkylated product - The newly formed secondary amine is more nucleophilic than the starting primary amine.- Use a slight excess of the primary amine relative to the carbonyl compound.- Add the reducing agent as soon as the imine is formed to minimize the time the secondary amine is present with unreacted carbonyl.
Reduction of the carbonyl starting material - The reducing agent is too reactive.- The imine formation is slow.- Ensure STAB is used, as it is less reactive than NaBH₄ towards carbonyls.- Add a catalytic amount of acetic acid to accelerate imine formation.
Low yield - Incomplete reaction- Product loss during workup or purification- See "Incomplete reaction" above.- Ensure proper pH during extraction to avoid protonation of the amine product, which can lead to it partitioning into the aqueous layer.- Optimize the chromatography conditions.

Conclusion

This application note provides a comprehensive and practical guide for the successful reductive amination of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of secondary amines derived from this important heterocyclic scaffold. The presented protocol is robust and can be adapted for various carbonyl compounds, making it a valuable tool in the synthesis of novel molecules for drug discovery and development.

References

  • Organic Chemistry Tutor. Reductive Amination. Accessed February 17, 2026. [Link]

  • Chemistry Steps. Reductive Amination. March 28, 2024. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. September 1, 2017. [Link]

  • Myers, A. Chem 115: Reductive Amination. Accessed February 17, 2026. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed February 17, 2026. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 68(1), 55-72.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kaplan, F. E. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 83(5), 771. [Link]

  • Chem-Station. Borch Reductive Amination. May 3, 2014. [Link]

  • ScienceMadness. reductive amination using ammonium acetate/NaBH4. July 22, 2012. [Link]

  • PubChem. 1H-Indazol-5-amine. Accessed February 17, 2026. [Link]

  • Wikipedia. Reductive amination. Accessed February 17, 2026. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. December 7, 2024. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 303. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Accessed February 17, 2026. [Link]

  • PubChemLite. 1-cyclopropyl-1h-indazol-5-amine (C10H11N3). Accessed February 17, 2026. [Link]

  • PubChemLite. 1-(cyclopropylmethyl)-1h-indazol-3-amine. Accessed February 17, 2026. [Link]

  • Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

Sources

Method

Application Note: 1-(Cyclopropylmethyl)-1H-indazol-5-amine as a Kinase Inhibitor Scaffold

[1] Executive Summary This application note details the utility, synthetic handling, and structural biology of 1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS: 939755-99-4).[1] As a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the utility, synthetic handling, and structural biology of 1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS: 939755-99-4).[1] As a privileged scaffold in medicinal chemistry, this building block offers a strategic entry point for developing ATP-competitive and allosteric kinase inhibitors.[1] Its N1-cyclopropylmethyl tail provides metabolic stability and hydrophobic selectivity, while the 5-amino group serves as a versatile vector for library generation targeting VEGFR, FGFR, and ROCK pathways.

Structural & Physicochemical Profile

The indazole core is a classic bioisostere for the adenine ring of ATP. The 1-(Cyclopropylmethyl)-1H-indazol-5-amine variant is engineered to address specific liabilities found in early-stage hits:

PropertySpecificationStrategic Advantage
Molecular Formula C₁₁H₁₃N₃Low MW (187.24 g/mol ) allows for "Lead-Like" derivatization.[1]
H-Bond Donors/Acc. 1 (NH₂) / 2 (N1, N2)Balanced polarity for membrane permeability (LogP ~1.5–2.0).
N1-Substituent CyclopropylmethylMetabolic Stability: Cyclopropyl rings resist P450 oxidation better than isopropyl or n-butyl chains.[1] Hydrophobic Fill: Targets the solvent-exposed front or selectivity pockets (e.g., Gatekeeper vicinity).
5-Position Vector Primary Amine (-NH₂)Vectorality: Points towards the solvent front (Type I) or the DFG-pocket (Type II) depending on the hinge-binding orientation.[1]

Structural Biology & Binding Mode

In typical kinase inhibitor designs (e.g., targeting VEGFR2 or FGFR1), the indazole N1 and N2 nitrogens often interact with the hinge region backbone (e.g., Cys919 in VEGFR2).

The "5-Amine Vector" Strategy

The 5-amino group is the critical "warhead attachment point."[1]

  • Urea Linkers: Reacting the amine with isocyanates creates a urea motif common in Type II inhibitors (e.g., Linifanib analogues). This urea moiety forms a characteristic hydrogen bond pair with the conserved Glu/Asp pair in the αC-helix and DFG motif.[1]

  • Amide Linkers: Acylation targets the solvent front, often used to solubilize the molecule or reach distinct surface residues.

Visualization: Binding Logic

The following diagram illustrates the logical flow from the building block to a bound inhibitor.

BindingMode cluster_Target Kinase Binding Pocket BB 1-(Cyclopropylmethyl) -1H-indazol-5-amine Rxn Derivatization (Urea/Amide) BB->Rxn + R-NCO / R-COOH Drug Candidate Inhibitor Rxn->Drug Hinge Hinge Region (H-bonds to Indazole) Drug->Hinge N1/N2 Interaction DFG DFG Motif (H-bonds to Linker) Drug->DFG Urea/Amide H-bonds Pocket Hydrophobic Pocket (Cyclopropyl Tail) Drug->Pocket Van der Waals

Caption: Transformation of the building block into a kinase inhibitor, highlighting key binding interactions.

Synthetic Protocols

Protocol A: Quality Control & Handling
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize (brown discoloration) upon prolonged air exposure.[1]

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Limited solubility in water.[1]

  • Re-purification: If oxidation occurs, purify via flash chromatography (DCM:MeOH 95:5) or recrystallization from EtOH/Heptane.[1]

Protocol B: Urea Synthesis (Type II Inhibitor Library)

This protocol describes the formation of a urea linkage, a "gold standard" reaction for this scaffold to generate VEGFR/PDGFR inhibitors.

Reaction Overview: Indazole-NH₂ + Phenyl Chloroformate → Carbamate Intermediate Carbamate Intermediate + R-NH₂ → Indazole-NH-CO-NH-R (Urea)[1]

Rationale: Using phenyl chloroformate is safer than phosgene and more versatile than commercial isocyanates, allowing the use of any amine partner.

Step-by-Step Procedure:

  • Activation:

    • Dissolve 1-(cyclopropylmethyl)-1H-indazol-5-amine (1.0 equiv, 1 mmol, ~187 mg) in anhydrous THF (5 mL) and DCM (5 mL).

    • Add Pyridine (1.2 equiv) or DIPEA (1.5 equiv).[1] Cool to 0°C.[1]

    • Dropwise add Phenyl Chloroformate (1.05 equiv).[1]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The phenyl carbamate intermediate is usually stable.[1]

  • Coupling (Library Generation):

    • To the reaction mixture (or isolated carbamate), add the partner amine (R-NH₂ , e.g., a substituted aniline or piperazine) (1.1 equiv).

    • Add Triethylamine (2.0 equiv).[1]

    • Heat to 50–60°C for 4–12 hours. The phenyl group acts as a leaving group (phenol).[1]

  • Workup & Isolation:

    • Dilute with EtOAc, wash with 1N NaOH (to remove generated phenol) and Brine.

    • Dry over MgSO₄ and concentrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

Protocol C: Buchwald-Hartwig Amination

For coupling the amine to heteroaryl halides (e.g., Pyrimidine, Quinoline).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

  • Conditions: 100°C sealed tube, 12 hours.

Synthetic Workflow Diagram

The following diagram outlines the synthetic flexibility of the scaffold.

Synthesis Start 1-(Cyclopropylmethyl) -1H-indazol-5-amine Path1 Pathway A: Urea Formation (Type II Kinase Inhibitors) Start->Path1 PhOCOCl, then R-NH2 Path2 Pathway B: Amide Coupling (Type I / Allosteric) Start->Path2 R-COOH, HATU Path3 Pathway C: Pd-Catalyzed N-Arylation (Bi-aryl Scaffolds) Start->Path3 Ar-Br, Pd/Ligand Prod1 Indazole-Urea-Aryl (e.g., VEGFR/PDGFR active) Path1->Prod1 Prod2 Indazole-Amide-R (e.g., FGFR active) Path2->Prod2 Prod3 Indazole-NH-Heterocycle (e.g., CDK/ROCK active) Path3->Prod3

Caption: Divergent synthetic pathways utilizing the 5-aminoindazole scaffold.

Case Study: Optimization of FGFR Inhibitors

Context: In a study optimizing FGFR inhibitors, the N1-substituent was varied.[1]

  • Methyl (N1-Me): Showed good potency but rapid metabolic clearance.[1]

  • Phenyl (N1-Ph): Improved potency but poor solubility.[1]

  • Cyclopropylmethyl (N1-CPM): Retained high potency (IC₅₀ < 20 nM) while significantly improving microsomal stability (t½ > 60 min) due to the metabolic resilience of the cyclopropyl ring compared to linear alkyls [1].

References

  • Vertex Pharmaceuticals. (2013).[1] Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.

  • National Institutes of Health (NIH). (2016).[1] Discovery and SAR of novel indazole amide inhibitors for ERK1/2. PubMed.[1]

  • Royal Society of Chemistry. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • Sigma-Aldrich. (2024).[1] 1-cyclopropyl-1H-indazol-5-amine Product Specification.

Sources

Application

Application Note: Unraveling the Reaction of Cyclopropylmethyl Halide with 5-Aminoindazole for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the reaction between cyclopropylmethyl halides and 5-aminoindazole, a transformation of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the reaction between cyclopropylmethyl halides and 5-aminoindazole, a transformation of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. We delve into the complex reaction mechanism, offering insights into the delicate balance between direct substitution and rearrangement pathways inherent to the cyclopropylmethyl system. A comprehensive, step-by-step protocol for the regioselective N-alkylation of 5-aminoindazole is presented, emphasizing experimental design for achieving high yields of the desired N1-substituted product. Furthermore, this guide outlines essential analytical techniques for the structural verification and purity assessment of the synthesized compounds.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules. The 5-aminoindazole core, in particular, serves as a versatile building block in the development of kinase inhibitors, anti-cancer agents, and other targeted therapeutics. N-alkylation of the indazole ring is a common strategy to modulate the physicochemical properties and pharmacological activity of these compounds. The introduction of a cyclopropylmethyl group is of particular interest as this moiety can enhance metabolic stability, improve binding affinity, and fine-tune the conformational properties of a drug candidate.

However, the reaction of cyclopropylmethyl halides with nucleophiles is not straightforward. The high ring strain of the cyclopropane ring can lead to neighboring group participation, resulting in a mixture of products. Understanding and controlling this reactivity is paramount for the successful synthesis of the desired N-cyclopropylmethyl-5-aminoindazole. This application note aims to provide researchers with the foundational knowledge and practical guidance to navigate this challenging yet rewarding chemical transformation.

Mechanistic Insights: A Tale of Two Pathways

The reaction of a cyclopropylmethyl halide with 5-aminoindazole can proceed through multiple pathways, primarily dictated by the reaction conditions. The key to a successful synthesis lies in favoring the desired SN2 pathway while suppressing potential SN1-like rearrangements.

The Desired Path: SN2 Nucleophilic Substitution

In the presence of a strong base, 5-aminoindazole is deprotonated, primarily at the N1 position of the indazole ring, to form a potent nucleophile. This indazolide anion can then attack the electrophilic carbon of the cyclopropylmethyl halide in a direct SN2 displacement of the halide leaving group. This pathway leads to the formation of the desired N-cyclopropylmethyl-5-aminoindazole. The choice of a polar aprotic solvent, such as tetrahydrofuran (THF), is crucial as it can solvate the cation of the base without impeding the nucleophilicity of the indazolide anion.

The Competing Path: Neighboring Group Participation and Rearrangement

Under conditions that favor carbocation formation (e.g., polar protic solvents, weaker bases), the reaction can proceed through an SN1-like mechanism. The departure of the leaving group from the cyclopropylmethyl halide leads to the formation of a highly unstable primary carbocation. The strained C-C bonds of the adjacent cyclopropyl ring can participate in stabilizing this positive charge, leading to the formation of a non-classical carbocation. This delocalized cation can be represented by several resonance structures, including the cyclopropylmethyl, cyclobutyl, and homoallyl cations.[1][2] Nucleophilic attack by 5-aminoindazole on this carbocation mixture can result in a complex mixture of products, including the desired N-cyclopropylmethyl-5-aminoindazole, as well as N-cyclobutyl-5-aminoindazole and N-(but-3-en-1-yl)-5-aminoindazole. This significantly complicates purification and reduces the yield of the target molecule.

Diagram of Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Reactants cluster_2 Intermediates & Products SN2_Conditions SN2 Conditions (Strong Base, Aprotic Solvent) SN2_Product N1-(Cyclopropylmethyl)-5-aminoindazole (Desired Product) SN2_Conditions->SN2_Product Direct Attack SN1_Conditions SN1-like Conditions (Weak Base, Protic Solvent) NonClassical_Cation Non-classical Carbocation (Delocalized) SN1_Conditions->NonClassical_Cation Carbocation Formation Reactants 5-Aminoindazole + Cyclopropylmethyl Halide Reactants->SN2_Conditions Reactants->SN1_Conditions Rearrangement_Products Mixture of: - N-Cyclopropylmethyl - N-Cyclobutyl - N-Homoallyl derivatives NonClassical_Cation->Rearrangement_Products Nucleophilic Attack

Caption: Reaction mechanism of cyclopropylmethyl halide with 5-aminoindazole.

Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed to favor the SN2 pathway and achieve regioselective alkylation at the N1 position of 5-aminoindazole.

Materials and Reagents
ReagentGradeSupplier
5-Aminoindazole≥98%Commercially Available
(Bromomethyl)cyclopropane≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Saturated aqueous NH4ClPrepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-aminoindazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per 1 mmol of 5-aminoindazole) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The mixture should become a clearer solution as the sodium salt of 5-aminoindazole forms.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Work-up: Add water to the mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-(cyclopropylmethyl)-1H-indazol-5-amine.

Experimental Workflow Diagram

G Start Start Setup 1. Reaction Setup (5-Aminoindazole in anhydrous THF) Start->Setup Deprotonation 2. Deprotonation (Add NaH at 0 °C) Setup->Deprotonation Alkylation 3. Alkylation (Add (bromomethyl)cyclopropane at 0 °C) Deprotonation->Alkylation Reaction 4. Reaction (Stir at RT, 12-24h) Alkylation->Reaction Quench 5. Quenching (Saturated aq. NH4Cl at 0 °C) Reaction->Quench Workup 6. Aqueous Work-up & Extraction (EtOAc) Quench->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Product Pure N1-(Cyclopropylmethyl)- 1H-indazol-5-amine Purification->Product

Caption: Workflow for the synthesis of N1-(cyclopropylmethyl)-1H-indazol-5-amine.

Structural Verification and Purity Analysis

Accurate characterization of the synthesized product is crucial to confirm its identity, regiochemistry, and purity. A combination of spectroscopic and chromatographic techniques is recommended.

Expected Analytical Data for 1-(Cyclopropylmethyl)-1H-indazol-5-amine
Analysis TechniqueExpected Results
Mass Spectrometry (MS) ESI-MS: [M+H]⁺ at m/z = 188.1182 (Calculated for C₁₁H₁₄N₃⁺)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.9 (s, 1H, H-3), ~7.4 (d, 1H, H-7), ~7.2 (s, 1H, H-4), ~6.9 (dd, 1H, H-6), ~4.1 (d, 2H, N-CH₂), ~3.8 (br s, 2H, NH₂), ~1.3 (m, 1H, CH-cyclopropyl), ~0.6 (m, 2H, CH₂-cyclopropyl), ~0.4 (m, 2H, CH₂-cyclopropyl).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~140 (C-7a), ~135 (C-5), ~133 (C-3), ~122 (C-7), ~118 (C-4), ~109 (C-6), ~102 (C-3a), ~55 (N-CH₂), ~12 (CH-cyclopropyl), ~4 (CH₂-cyclopropyl).
HPLC Purity ≥95% (UV detection at 254 nm)

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration.

Distinguishing Between N1 and N2 Isomers

The regiochemistry of the alkylation can be unambiguously determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). For the N1-isomer, a correlation is expected between the protons of the N-CH₂ group and the C-7a and C-3a carbons of the indazole ring. Conversely, for the N2-isomer, a correlation would be observed between the N-CH₂ protons and the C-3 and C-7a carbons.

Conclusion

The N-alkylation of 5-aminoindazole with cyclopropylmethyl halides presents a synthetic challenge that can be overcome with a thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions. By employing a strong base in an aprotic solvent, researchers can favor the desired SN2 pathway to selectively synthesize the N1-(cyclopropylmethyl)-1H-indazol-5-amine, a valuable building block for the development of novel therapeutics. The protocols and analytical guidance provided in this application note offer a solid foundation for the successful synthesis and characterization of this and related compounds.

References

  • Roberts, J. D.; Mazur, R. H. Small-Ring Compounds. IV. The Interconversion of Cyclopropylcarbinyl, Cyclobutyl, and Allylcarbinyl Derivatives. J. Am. Chem. Soc.1951, 73 (8), 3542–3549.
  • DePuy, C. H.; Schnack, L. G.; Hausser, J. W. The Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Arenesulfonates. J. Am. Chem. Soc.1966, 88 (14), 3343–3346.
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3-triazoles. Tetrahedron1996, 52 (48), 15031-15070.
  • Caddick, S.; Haynes, A. K.; Judd, D. B.; Williams, M. R. V. Direct N-alkylation of indazoles. Tetrahedron Lett.2000, 41 (19), 3513-3517.
  • PubChem. 1-cyclopropyl-1H-indazol-5-amine. [Link]

  • Alam, M. S.; Keating, M. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1938-1950. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. As a key intermediate in pharmaceutical research, mastering its synthesis is critical for advancing discovery programs.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of a Recommended Synthetic Pathway

A robust and frequently utilized pathway for synthesizing 1-(Cyclopropylmethyl)-1H-indazol-5-amine begins with the commercially available starting material, 5-nitro-1H-indazole. This route is advantageous as it strategically addresses the two main chemical challenges: the regioselective N-alkylation of the indazole core and the subsequent reduction of the nitro group.

The general two-step sequence is as follows:

  • N1-Selective Alkylation: Reaction of 5-nitro-1H-indazole with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) under basic conditions to selectively form the N1-alkylated isomer.

  • Nitro Group Reduction: Conversion of the 5-nitro group to the target 5-amine via catalytic hydrogenation or metal-mediated reduction.

This approach isolates the challenge of regioselectivity to the first step, which can be rigorously controlled, leading to a cleaner reduction in the second step and simplifying final product purification.

Synthetic_Pathway Start 5-Nitro-1H-indazole Intermediate 1-(Cyclopropylmethyl)-5-nitro-1H-indazole Start->Intermediate Step 1: N-Alkylation Reagents: (Bromomethyl)cyclopropane, Base (e.g., NaH) Solvent: THF Product 1-(Cyclopropylmethyl)-1H-indazol-5-amine Intermediate->Product Step 2: Nitro Reduction Reagents: H2, Pd/C or SnCl2 Solvent: EtOH/MeOH

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Part 1: N-Alkylation of 5-Nitro-1H-indazole

Question: My N-alkylation reaction is producing a significant amount of the undesired N2-isomer along with my target N1-isomer. How can I improve the N1-selectivity?

Answer: This is the most common challenge in indazole chemistry. The outcome is a delicate balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1]. To achieve high N1-selectivity, you must use conditions that favor the formation and reaction of the more stable N1-anion.

Core Causality: The choice of base and solvent is the most critical factor influencing regioselectivity.[1][2]

Solutions & Optimizations:

  • Employ a Non-Nucleophilic, Hard Cation Base: Sodium hydride (NaH) is the base of choice. The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and thereby directing alkylation to the N1 position.[1]

  • Use an Aprotic, Non-polar Solvent: Tetrahydrofuran (THF) is highly effective. It allows for the formation of the sodium indazolide salt, promoting the thermodynamic pathway. In contrast, polar aprotic solvents like DMF or DMSO can lead to mixtures of isomers.[1]

  • Control Temperature: Start the deprotonation at a low temperature (0 °C) before adding the alkylating agent. This allows for the clean formation of the N1-anion before the alkylation begins. After the addition, the reaction can be allowed to warm to room temperature.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Promotes N1-selectivity through cation coordination.[1]
Solvent Tetrahydrofuran (THF)Favors thermodynamic control and formation of the N1-anion.[1]
Temperature 0 °C to Room TemperatureControls the rate of deprotonation and alkylation.
Alkylating Agent (Bromomethyl)cyclopropaneA common and effective electrophile.

Question: The N-alkylation reaction has a low yield or fails to go to completion, even with the correct reagents. What should I check?

Answer: Low conversion often points to issues with reagent quality, reaction setup, or insufficient activation.

Solutions & Optimizations:

  • Reagent Quality: Ensure the sodium hydride is fresh and reactive. NaH that has been exposed to air will have a coating of sodium hydroxide, rendering it less effective. Use a fresh bottle or wash the NaH with hexanes to remove the mineral oil and any surface oxidation. Ensure your THF is anhydrous.

  • Insufficient Deprotonation: Allow sufficient time for the base to fully deprotonate the indazole. You should observe the evolution of hydrogen gas. Stirring the mixture for at least 30-60 minutes at 0 °C after adding NaH is recommended before adding the electrophile.

  • Reaction Time and Temperature: Some alkylations can be sluggish. If the reaction has not reached completion after 12-24 hours at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor progress carefully using TLC or LC-MS to avoid decomposition.

  • Base and Solvent Mismatch: Using weaker bases like potassium carbonate (K₂CO₃) in a solvent like THF may result in very slow or no reaction.[2] If you must use a carbonate base, switching to a more polar solvent like DMF is necessary, but be aware this will likely compromise N1-selectivity.

Troubleshooting_Alkylation Start Low N1-Selectivity (N1/N2 Mixture) Sol1_Base Sol1_Base Start->Sol1_Base Is Base NaH? Problem1 Low Yield / No Reaction Sol2_Reagent Sol2_Reagent Problem1->Sol2_Reagent Are Reagents High Quality? Sol1_Solvent Sol1_Solvent Sol1_Base->Sol1_Solvent Yes Action1_Base Action: Switch to NaH Sol1_Base->Action1_Base No Sol1_Temp Sol1_Temp Sol1_Solvent->Sol1_Temp Is Solvent THF? Action1_Solvent Action: Switch to Anhydrous THF Sol1_Solvent->Action1_Solvent No Success1 High N1-Selectivity Achieved Sol1_Temp->Success1 Yes Sol2_Deprotonation Sol2_Deprotonation Sol2_Reagent->Sol2_Deprotonation Yes Action2_Reagent Action: Use Fresh NaH & Anhydrous Solvent Sol2_Reagent->Action2_Reagent No Sol2_Time Sol2_Time Sol2_Deprotonation->Sol2_Time Sufficient Deprotonation Time? Action2_Deprotonation Action: Stir 30-60 min after NaH addition Sol2_Deprotonation->Action2_Deprotonation No Success2 Reaction Goes to Completion Sol2_Time->Success2 Yes

Caption: Troubleshooting workflow for N-alkylation.

Part 2: Nitro Group Reduction

Question: The reduction of the nitro group is sluggish and requires long reaction times or high catalyst loading. How can I improve the reaction efficiency?

Answer: Catalytic hydrogenation is the cleanest method, but its efficiency depends on catalyst activity, solvent, and substrate purity.

Solutions & Optimizations:

  • Catalyst Choice and Activity: Use a high-quality Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%). Ensure it is not old or poisoned. For substrates that are challenging to reduce, a more active catalyst like Palladium hydroxide on carbon (Pearlman's catalyst) can be effective.

  • Solvent System: The solvent must solubilize the starting material. Ethanol, methanol, or ethyl acetate are common choices. Sometimes, adding a small amount of acetic acid can accelerate the reaction, but be mindful of potential side reactions.

  • Hydrogen Pressure: While many reductions work well under balloon pressure, increasing the pressure to 50 psi in a Parr shaker apparatus can significantly increase the reaction rate.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, chemical reduction is an excellent alternative. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate at elevated temperatures is a classic and highly effective method for reducing aromatic nitro groups.

Question: I'm observing impurities in my final product after the nitro reduction. What are the likely side products and how can I prevent them?

Answer: Side products often arise from over-reduction or side reactions of intermediates.

Solutions & Optimizations:

  • Monitor the Reaction Closely: Over-reduction, especially of the indazole ring, can occur under harsh conditions (high pressure, high temperature, prolonged reaction time). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Control Temperature: If using SnCl₂, the reaction can be exothermic. Control the temperature to avoid the formation of undesired condensation products.

  • Thorough Work-up: When using metal reductants like SnCl₂, the work-up is critical. After the reaction, basifying the mixture (e.g., with aqueous NaHCO₃ or NaOH) is necessary to precipitate tin salts and liberate the free amine. Ensure the pH is sufficiently basic (pH > 9) for complete precipitation and extraction of the product. Incomplete removal of tin salts can complicate purification.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to 1-(Cyclopropylmethyl)-1H-indazol-5-amine?

Yes. For large-scale synthesis, a convergent approach using a Buchwald-Hartwig amination can be very effective.[3] This route would involve synthesizing 5-bromo-1-(cyclopropylmethyl)-1H-indazole first, followed by a palladium-catalyzed cross-coupling reaction with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis). While this adds steps, it can be highly robust and scalable. The optimization of Buchwald-Hartwig reactions involves careful selection of the palladium catalyst, ligand, base, and solvent.[4][5][6]

Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers?

Spectroscopic analysis, particularly 2D NMR, is the definitive method. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful. For N1-alkylated indazoles, a correlation is typically observed between the methylene protons of the cyclopropylmethyl group and the C7a carbon of the indazole ring. This correlation is absent in the N2-isomer.[1]

Q3: My final amine product is an oil and streaks badly during silica gel chromatography. How can I purify it effectively?

This is a common issue with amine-containing compounds due to their basicity and interaction with acidic silica gel.[7]

  • Modify the Eluent: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to much better peak shape.

  • Salt Formation: For easier handling, storage, and purification, the final amine can be converted to a stable hydrochloride salt. Dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane. The salt will typically precipitate as a crystalline solid that is much easier to handle.[7]

Detailed Experimental Protocols

Protocol 1: N1-Selective Alkylation of 5-Nitro-1H-indazole

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 45 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(cyclopropylmethyl)-5-nitro-1H-indazole, can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 1-(Cyclopropylmethyl)-5-nitro-1H-indazole

  • Setup: To a flask suitable for hydrogenation, add 1-(cyclopropylmethyl)-5-nitro-1H-indazole (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon or from a pressurized cylinder). Stir the mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(Cyclopropylmethyl)-1H-indazol-5-amine. This product can be purified by column chromatography as described in the FAQ section if necessary.

References
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole synthesis. Organic Chemistry Portal.
  • Optimising a Buchwald-Hartwig amin
  • Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Development of a selective and scalable N1-indazole alkyl
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Mechanism of a Highly Selective N2 Alkyl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Buchwald-Hartwig Amin
  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Springer.

Sources

Optimization

solubility issues of 1-(Cyclopropylmethyl)-1H-indazol-5-amine in water

Case Reference: #IND-5A-SOL Status: Resolved / Guide Available Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #IND-5A-SOL

Status: Resolved / Guide Available Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

User Issue: Difficulty dissolving 1-(Cyclopropylmethyl)-1H-indazol-5-amine in aqueous media for biological assays. Root Cause: The compound exhibits Class II behavior (Low Solubility, High Permeability) .[2] The hydrophobic cyclopropylmethyl group, combined with the planar indazole core, drives strong crystal lattice energy and lipophilicity (LogP > 2.0), resisting solvation in neutral water.

Physicochemical Dashboard
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~187.24 g/mol Small molecule, kinetically fast precipitation.[1]
Calculated LogP 2.1 – 2.5Hydrophobic. Prefers organic solvents or lipids.
pKa (Amine) ~3.5 – 4.5Weak Base. Only protonates (ionizes) at low pH (< pH 4).
pKa (Indazole NH) > 12Non-ionizable at physiological pH.
Water Solubility < 0.1 mg/mL (Neutral)Insoluble without modification.
DMSO Solubility > 50 mg/mLExcellent. Preferred stock solvent.[3]

Troubleshooting Guide: Diagnostic & Solutions

Scenario A: "I added water directly to the powder, and it floats or clumps."
  • Diagnosis: The "Wetting" Effect. The hydrophobic surface tension of the cyclopropyl group repels water, preventing the solvent from penetrating the crystal lattice.

  • Immediate Fix: Do not use water as the primary solvent.

  • Corrective Action: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) first to create a high-concentration stock (e.g., 50 mM).

Scenario B: "It dissolved in DMSO, but precipitated immediately when I added it to PBS/Media."
  • Diagnosis: The "Solvent Shock" (Crash-out).[1] When a hydrophobic molecule in DMSO is suddenly exposed to a high-dielectric aqueous environment (like PBS), the solubility drops exponentially, causing rapid micro-precipitation.

  • Immediate Fix:

    • Vortex immediately upon addition.

    • Use the Step-Down Dilution Protocol (see Section 3).

    • Limit final DMSO concentration to < 0.5% (v/v) to prevent cell toxicity, but ensure it is high enough to keep the compound in solution during the transition.

Scenario C: "I need a high concentration (10 mg/mL) for an animal study (in vivo)."
  • Diagnosis: Aqueous buffers are insufficient for this load.

  • Corrective Action: Switch to a lipid-based or cosolvent vehicle.[1]

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Alternative: Corn oil (for oral gavage).

Validated Experimental Protocols

Protocol 1: Preparation of 50 mM Stock Solution
  • Reagents: Anhydrous DMSO (Grade: Cell Culture Tested), 1-(Cyclopropylmethyl)-1H-indazol-5-amine powder.[1]

  • Storage: -20°C, desiccated, protected from light.

  • Weigh 9.36 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Verification: Inspect for clarity. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol 2: The "Step-Down" Dilution (Avoiding Precipitation)
  • Objective: Dilute 50 mM stock to 10 µM working solution in Media.

  • Intermediate Step: Dilute the 50 mM stock 1:10 in pure DMSO or Ethanol first (creates 5 mM).

  • Rapid Dispersion:

    • Prepare your culture media (e.g., 9.98 mL) in a tube.

    • While vortexing the media , slowly inject 20 µL of the 5 mM intermediate solution into the center of the vortex.

    • Why? This prevents local high concentrations where the droplet hits the water.

  • Final Check: Inspect under a microscope. If you see "black dots" vibrating, that is precipitate, not bacteria.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Powder SolventChoice Choose Primary Solvent Start->SolventChoice Water Water / PBS SolventChoice->Water Avoid DMSO 100% DMSO SolventChoice->DMSO Recommended Fail1 Result: Clumping / Floating (Hydrophobic Repulsion) Water->Fail1 SuccessStock Result: Clear Stock Solution (>50 mM) DMSO->SuccessStock Application Select Application SuccessStock->Application CellAssay Cell Assay (uM range) Application->CellAssay AnimalStudy In Vivo (mg/kg range) Application->AnimalStudy Dilution Direct Dilution into Media CellAssay->Dilution Vehicle Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 AnimalStudy->Vehicle Precipitation Risk: Precipitation (Crash-out) Dilution->Precipitation StepDown Protocol: Step-Down Dilution (Vortex + Intermediate) Precipitation->StepDown Switch to

Figure 1: Decision tree for solubilizing 1-(Cyclopropylmethyl)-1H-indazol-5-amine, highlighting the critical path to avoid aqueous precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative for the stock solution, but DMSO generally has a higher solubilizing capacity (mg/mL) for indazoles. If your cells are sensitive to DMSO, Ethanol is the next best choice.

Q2: The solution turned slightly yellow/brown after a week. Is it still good? A: The 5-amino group (aniline-like) is susceptible to oxidation, which causes the color change.[1]

  • Light Yellow: Likely acceptable (minor oxidation).

  • Dark Brown: Significant degradation. Discard.

  • Prevention: Store stocks at -80°C or -20°C under nitrogen or argon gas if possible.[1]

Q3: Can I use acid to dissolve it in water? A: Yes. Since it is an amine, adding 1.0 equivalent of HCl (1M) will convert it to the hydrochloride salt, which is significantly more water-soluble. However, ensure the final pH of your assay buffer doesn't neutralize it back to the free base, causing reprecipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1H-Indazol-5-amine. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[4] ISRN Pharm. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for Class II solubility protocols).

Sources

Troubleshooting

Technical Support Center: 5-Aminoindazole Coupling Optimization

Case ID: IND-C5-OPT Status: Active Subject: Minimizing Regioselectivity Errors and Catalyst Poisoning in 5-Aminoindazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-C5-OPT Status: Active Subject: Minimizing Regioselectivity Errors and Catalyst Poisoning in 5-Aminoindazole Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Nucleophilic Competition

The core challenge in coupling 5-aminoindazole lies in the competition between two nucleophilic centers: the exocyclic amine at C5 (the target) and the endocyclic nitrogen at N1 (the side reaction).

While the C5-amine is generally more nucleophilic in neutral media, the N1-H is acidic (


).[1] Under basic conditions often required for coupling (e.g., Buchwald-Hartwig or base-mediated acylation), the N1-nitrogen deprotonates, becoming a potent nucleophile that competes with or shuts down the desired C5-reaction.[1] Furthermore, the free N1/N2 system acts as a "chelating claw," effectively poisoning transition metal catalysts.

This guide provides the protocols to suppress these pathways.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am attempting an amide coupling at C5, but I see significant N1-acylated byproducts. How do I stop this?

Diagnosis: You are likely using a base (e.g., DIEA, TEA) that is deprotonating the N1-H, or your electrophile is too reactive. The Fix:

  • Pre-Protection (Recommended): The only fail-safe method is to block the N1 position. A Boc (tert-butyloxycarbonyl) group is ideal because it is electron-withdrawing, which reduces the electron density of the indazole core, making the C5-amine less nucleophilic but completely eliminating N1 interference.

  • pH Control: If you cannot protect, maintain a pH < 8. Use weak bases like Collidine or perform the reaction in buffered media.

  • Reagent Switch: Switch from acid chlorides (highly reactive, low selectivity) to milder coupling agents like HATU or T3P (Propylphosphonic anhydride).

Q2: My Buchwald-Hartwig coupling stalls at <30% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning.[1][2] The unprotected N1 and N2 nitrogens are coordinating to the Palladium center, displacing your phosphine ligands and forming an inactive Pd-complex. The Fix:

  • Mandatory Protection: You must protect N1.[1] A THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group is superior to Boc here, as they are stable to the strong bases (NaOtBu, LiHMDS) used in Buchwald couplings.

  • Ligand Selection: If protection is impossible, switch to bulky biaryl phosphine ligands like BrettPhos or XPhos . These are sterically demanding enough to prevent the indazole nitrogens from binding to the Pd center.

Q3: I see "Bis-coupling" products (Reaction at both C5 and N1).

Diagnosis: Stoichiometry error combined with high reactivity. The Fix:

  • Reverse Addition: Add the electrophile dropwise to the amine (dilute solution) at 0°C.

  • Stoichiometry: Limit electrophile to 0.95 - 1.0 equivalents. Do not use excess.

Module 2: Visualizing the Pathways

The following diagram maps the competition between the Desired Pathway (C5-Coupling) and the Side Reactions (N1-Interference/Poisoning).

IndazolePathways Start 5-Aminoindazole (Unprotected) Cond_Base Basic Conditions (NaOtBu, TEA) Start->Cond_Base Cond_Pd Pd Catalyst (Buchwald) Start->Cond_Pd Protect Step 1: N1-Protection (Boc/THP) Start->Protect Recommended Route Deprot N1-Anion (Highly Nucleophilic) Cond_Base->Deprot Deprotonation Poison Catalyst Sequestration (Pd-N Coordination) Cond_Pd->Poison N1/N2 Bind Pd Prod_N1 SIDE REACTION: N1-Acylation/Alkylation Deprot->Prod_N1 Fast Reaction Prod_C5 DESIRED PRODUCT: C5-Amide/Amine Poison->Prod_C5 Reaction Stalls Protected_SM N1-Protected Intermediate Protect->Protected_SM Protected_SM->Prod_C5 Coupling Reagent (No Interference)

Figure 1: Reaction pathways showing how unprotected indazoles lead to catalyst poisoning or N1-side products, and how protection circumvents this.

Module 3: Validated Protocols

Protocol A: Regioselective N1-Boc Protection

Purpose: To block the N1 site, allowing clean chemistry at C5.

  • Dissolution: Dissolve 5-aminoindazole (1.0 equiv) in dry THF (0.2 M).

  • Base Addition: Add TEA (1.2 equiv) and DMAP (0.1 equiv).

  • Boc Anhydride: Cool to 0°C. Add

    
     (1.1 equiv) dissolved in THF dropwise over 30 mins.
    
    • Note: Slow addition favors N1 over C5 protection.[1] The C5-amine is less nucleophilic than the N1-anion but more nucleophilic than neutral N1.[1] However, under these mild conditions, N1-Boc is thermodynamically preferred.

  • Workup: Stir at RT for 4 hours. Quench with water.[1] Extract with EtOAc.[1]

  • Validation: Check NMR. N1-Boc shows a characteristic shift of the H7 proton.[1]

Protocol B: Optimized C5-Amide Coupling (HATU Method)

Purpose: High-yield coupling on N1-protected scaffold.[1]

  • Activation: In a separate vial, mix Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF. Stir for 5 mins to form the active ester.

  • Addition: Add the N1-Boc-5-aminoindazole (1.0 equiv) to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours.

  • Deprotection (One-Pot Optional): If the final product requires N1-H, add TFA (20% v/v) directly to the reaction mixture (if solvent is DCM) or after a workup. Heat to 60°C for 1 hour to remove Boc.

Protocol C: Buchwald-Hartwig Coupling (Difficult Cases)

Purpose: C-N cross-coupling without catalyst poisoning.[1]

  • Substrate: N1-THP-5-aminoindazole (THP is base-stable).[1]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Base:

    
     (2.0 equiv) - Milder than NaOtBu, reduces side reactions.
    
  • Solvent: 1,4-Dioxane (degassed).[1]

  • Temp: 100°C sealed tube.

Module 4: Reagent Compatibility Matrix

Reagent ClassRecommendedAvoidReason
Coupling Agents HATU, T3P, COMUAcid Chlorides, DCCAcid chlorides are too aggressive and cause bis-acylation.[1] DCC forms difficult ureas.[1]
Bases (Coupling) Collidine, NMMTEA, DBU (Excess)Strong/Excess bases deprotonate N1, triggering side reactions.
Bases (Buchwald)

, LiHMDS

Strong alkoxides can attack the protecting group or indazole ring if not careful.
Solvents DMF, DMAc, DioxaneAcetone, AlcoholsProtic solvents can interfere with coupling efficiency; Acetone can form imines.

Module 5: Troubleshooting Logic Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Q1 Is the Reaction Yield < 50%? Q2 Check LCMS: Is there starting material left? Q1->Q2 Yes Res3 Success. Proceed to Purification. Q1->Res3 No Q3 Check LCMS: Is there a Bis-mass (M + 2*Electrophile)? Q2->Q3 No (Consumed) Res1 Catalyst Poisoning. Switch to Pre-Protected Scaffold. Q2->Res1 Yes (Stalled) Res2 Regioselectivity Fail. Reduce Base or Protect N1. Q3->Res2 Yes (Side Product) Q3->Res3 No (Clean)

Figure 2: Decision tree for diagnosing low yields in 5-aminoindazole coupling.

References

  • Regioselectivity in Indazole Chemistry: Dissanayake, D. M. M. M., & Vannucci, A. J. (2019).[3] Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]

  • Buchwald-Hartwig Optimization for Azoles: Belaid, S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction.[1][4][5] Molecules, 27(6), 1999.[4] (Demonstrates ligand/base strategies applicable to amino-azoles). [Link]

  • Indazole Scaffold in Drug Discovery (Kinase Inhibitors): Bamborough, P., et al. (2007). 5-Aminoindazole scaffold for kinase inhibitors.[1][6][7] Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. [Link]

  • Protecting Group Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Boc/THP stability). [Link]

Sources

Optimization

stability of 1-(Cyclopropylmethyl)-1H-indazol-5-amine in solution

Technical Support Center: 1-(Cyclopropylmethyl)-1H-indazol-5-amine Stability & Handling Executive Summary & Compound Profile As a Senior Application Scientist, I often see researchers encounter reproducibility issues not...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Cyclopropylmethyl)-1H-indazol-5-amine Stability & Handling

Executive Summary & Compound Profile

As a Senior Application Scientist, I often see researchers encounter reproducibility issues not because of biological variability, but due to the subtle chemical instability of their small molecule probes. 1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS 939755-99-4) is a functionalized indazole intermediate often used as a scaffold in kinase inhibitor development.

Its stability profile is dominated by two competing features: the robust indazole core and the reactive primary aromatic amine at position 5. While the cyclopropylmethyl group is generally stable, the amine is susceptible to oxidative degradation and light-induced radical coupling, particularly in solution.

Technical Specifications:

PropertyDetail
CAS Number 939755-99-4
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Primary Solubility DMSO (>20 mg/mL), Ethanol (Moderate)
Aqueous Solubility Low (Hydrophobic); requires carrier solvent
Critical Sensitivity Oxidation (Air), Photolysis (Light), Freeze-Thaw cycles

Technical Troubleshooting Guide (Q&A)

Category A: Solubility & Stock Preparation[1][2]

Q1: I tried dissolving the powder in water/PBS, but it floats or clumps. Is my batch defective? A: No, this is expected behavior. The compound is highly hydrophobic due to the aromatic indazole ring and the lipophilic cyclopropylmethyl group.

  • Root Cause: Lack of hydrogen bond donors/acceptors to interact with water molecules sufficient to overcome the lattice energy.

  • Solution: You must prepare a stock solution in 100% DMSO (Dimethyl sulfoxide) or DMF first. We recommend a concentration of 10–50 mM .

  • Protocol:

    • Weigh the powder into a glass vial (avoid plastic if possible for long-term storage to prevent leaching).

    • Add high-grade anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.

    • Dilute this stock into aqueous media only at the moment of use (typically <1% DMSO final concentration).

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, leading to concentration shifts over time if the vial is not sealed perfectly. Furthermore, the solubility in ethanol is generally lower than in DMSO. If you must use ethanol, ensure it is anhydrous to prevent hydrolysis risks, although this specific compound is relatively resistant to hydrolysis.

Category B: Stability in Solution[3]

Q3: My DMSO stock solution turned from colorless/pale yellow to dark brown after 2 weeks at room temperature. Is it still usable? A: Do not use it. The color change indicates significant oxidation of the primary amine (-NH₂) group.

  • Mechanism: Aromatic amines are prone to auto-oxidation to form N-oxides, azo-dimers, or quinone-imine-like species, which are highly colored (chromophores).

  • Prevention:

    • Store stocks at -20°C or -80°C .

    • Protect from light (amber vials or foil-wrapped).

    • Blanket the headspace with Nitrogen or Argon gas before closing the vial.

Q4: Is the compound stable in cell culture media (37°C)? A: The compound is moderately stable for the duration of a typical assay (24–48 hours), but degradation accelerates in media due to:

  • pH (7.4): Promotes auto-oxidation compared to acidic pH.

  • Temperature (37°C): Increases reaction kinetics.

  • Serum Proteins: The amine may form covalent adducts with serum albumin (Schiff base formation).

  • Recommendation: Refresh the media containing the compound every 24 hours for long-duration experiments.

Category C: LC-MS/HPLC Anomalies

Q5: I see a "split peak" or a small shoulder peak in my LC-MS trace. What is happening? A: This often indicates N-oxidation or dimerization .

  • Diagnosis: Check the mass spectrum.[1]

    • M+16: Indicates N-oxide formation (Oxidation).

    • 2M-2: Indicates azo-dimer formation (Coupling).

  • Troubleshooting: Ensure your HPLC solvents (Water/Acetonitrile) are fresh and do not contain high levels of dissolved oxygen. Use an acidic mobile phase (0.1% Formic Acid) to protonate the amine, which stabilizes it against oxidation during the run.

Experimental Protocols

Protocol A: Preparation of "Gold Standard" Stock Solution

Purpose: To create a stock solution that remains stable for >6 months.

  • Calculate : Determine the volume of DMSO needed for a 50 mM concentration.

    • Example: For 10 mg of compound (MW 187.24), add 1.068 mL of DMSO.

  • Dissolve : Add DMSO to the vial. Vortex vigorously.

  • Aliquot : Critical Step. Do not store the bulk solution. Aliquot 20–50 µL into single-use PCR tubes or amber microcentrifuge tubes.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture (condensation), which precipitates the compound and accelerates degradation.

  • Seal : Cap tightly. If possible, place tubes in a secondary container with desiccant.

  • Store : Freeze at -80°C (preferred) or -20°C.

Protocol B: Rapid Stability Check (The "Stress Test")

Purpose: To validate if a batch is still viable before a critical experiment.

  • Dilute : Take 5 µL of stock and dilute into 995 µL of Acetonitrile:Water (50:50).

  • Measure : Run a standard UV-Vis scan (200–400 nm) or a single HPLC injection.

  • Criteria :

    • Pass : Single symmetric peak >95% purity.

    • Fail : Purity <90% or presence of new absorbance bands >350 nm (indicative of oxidation products).

Visualized Workflows

Diagram 1: Optimal Stability & Storage Workflow

This flowchart illustrates the "Self-Validating" storage system to minimize degradation variables.

StorageWorkflow Start Powder Received (CAS 939755-99-4) Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->Dissolve Minimize Light Exposure QC_Check Initial QC Check (LC-MS / UV-Vis) Dissolve->QC_Check QC_Check->Dissolve If Particulates Remain (Sonicate) Aliquot Aliquot into Single-Use Amber Vials QC_Check->Aliquot If Purity >98% Freeze Flash Freeze (-80°C) Aliquot->Freeze Immediate Usage Thaw ONE Aliquot for Experiment Freeze->Usage As Needed Discard Discard Remaining Aliquot Volume Usage->Discard Do NOT Refreeze

Caption: Figure 1. Single-use aliquot strategy prevents freeze-thaw degradation and moisture ingress.

Diagram 2: Degradation Pathways & Troubleshooting

A mechanistic view of what happens when the compound is mishandled.

DegradationPathways Compound 1-(Cyclopropylmethyl)- 1H-indazol-5-amine NOxide N-Oxide / Hydroxylamine (M+16) Compound->NOxide Slow Oxidation Dimer Azo Dimer (Colored Precipitate) Compound->Dimer Radical Coupling Precip Micro-Precipitation (Loss of Potency) Compound->Precip Solubility Limit Reached Oxygen Oxygen (Air) + Time Oxygen->NOxide Light UV/Vis Light Light->Dimer Water Moisture (Freeze-Thaw) Water->Precip

Caption: Figure 2. Primary degradation routes: Oxidation (Air) and Dimerization (Light).

References

  • Sigma-Aldrich. 1-cyclopropyl-1H-indazol-5-amine Product Page. (Accessed 2026).[2][3] Link

  • PubChem. Compound Summary for CID 16244176: 1-cyclopropyl-1h-indazol-5-amine. National Library of Medicine. Link

  • BenchChem. Experimental Protocols for Imidazole/Indazole Derivatives. (General handling of nitrogen heterocycles). Link

  • Cayman Chemical. General Solubility & Stability Guidelines for Indazoles. Link

  • ChemScene. Product Data: 1-(Cyclopropylmethyl)-1H-indazol-5-amine. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Indazol-5-amine Nitrogen

Welcome to the technical support center for indazol-5-amine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazol-5-amine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to the low reactivity of the nitrogen atoms in indazol-5-amine. This resource offers practical, field-proven insights and detailed protocols to help you overcome common synthetic hurdles.

The indazole core is a significant pharmacophore in medicinal chemistry, featured in drugs like the anti-cancer agent pazopanib and the antiemetic granisetron.[1][2][3] However, the nuanced reactivity of its nitrogen atoms—specifically the N1 and N2 positions of the pyrazole ring and the exocyclic amino group at the C5 position—often presents synthetic challenges. This guide will dissect these issues and provide actionable solutions.

Core Challenge: Understanding the Reactivity Landscape of Indazol-5-amine

The primary difficulty in working with indazol-5-amine stems from the differential reactivity of its three nitrogen atoms. The indazole ring itself exhibits annular tautomerism, existing as both 1H and 2H forms, with the 1H-tautomer being generally more thermodynamically stable.[4][5] This equilibrium complicates direct N-alkylation or N-acylation, often leading to mixtures of N1 and N2 substituted products.[4][6] The 5-amino group, being an electron-donating group, further modulates the electronic properties of the heterocyclic ring, influencing its reactivity.

Troubleshooting Guide: Question & Answer Format

Issue 1: Poor or No Reaction at the Indazole Ring Nitrogens (N1/N2)

Question: My N-alkylation or N-acylation reaction on indazol-5-amine is resulting in low yield or recovery of starting material. What are the likely causes and how can I resolve this?

Answer:

This is a common issue and can often be traced back to several key factors related to the reaction conditions and the inherent electronic properties of the indazole system.

Causality Analysis:

  • Inadequate Base: The pKa of the indazole N-H is approximately 13.86, meaning a sufficiently strong base is required for deprotonation to generate the reactive indazolide anion.[7] Common inorganic bases like potassium carbonate or sodium carbonate may not be effective, especially in less polar aprotic solvents like THF.[4]

  • Solvent Mismatch: The choice of solvent is critical. A solvent that does not adequately solubilize the indazole salt will hinder the reaction.

  • Steric Hindrance: While less of an issue with unsubstituted indazole, bulky substituents on either the indazole or the electrophile can impede the reaction.

  • Electronic Effects: The 5-amino group is electron-donating, which increases the electron density of the ring system. While this enhances the nucleophilicity of the ring nitrogens, it can also influence the regioselectivity of the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low N-alkylation/acylation reactivity.

Recommended Protocols & Solutions:

  • Optimize Base and Solvent System:

    • For N1-Selectivity: A robust combination for achieving N1 alkylation is sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][8][9] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole.

    • For General Reactivity: If you are not targeting a specific isomer initially, switching from weaker bases (e.g., K₂CO₃) to stronger ones (e.g., NaH, KHMDS) in a suitable solvent (e.g., DMF) is often the most effective first step.

  • Increase Reaction Temperature: Some reactions may require elevated temperatures to overcome the activation energy barrier.[4] Monitoring the reaction at room temperature, 50 °C, and 90 °C can help identify the optimal thermal conditions.

  • Consider Alternative Synthetic Routes: If direct functionalization is problematic, consider building the indazole ring with the desired substituent already in place. For instance, using a substituted hydrazine in a cyclization reaction can provide regiochemically pure products.[2][3]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Question: My reaction is producing an inseparable mixture of N1 and N2 alkylated indazol-5-amine. How can I control the regioselectivity?

Answer:

Achieving regioselectivity is a central challenge in indazole chemistry. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control.[10]

Causality Analysis:

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one.[10][11] Reaction conditions dictate which pathway predominates.

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can significantly influence the N1/N2 ratio.

  • Ring Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the incoming group. For instance, electron-withdrawing groups at the C7 position can favor N2 substitution.[1][2]

Decision Tree for Regioselectivity:

G cluster_n1 Targeting N1-Isomer (Thermodynamic Product) cluster_n2 Targeting N2-Isomer (Kinetic Product) start Goal: Control N1/N2 Regioselectivity n1_cond Use strong base (NaH) in THF/DMF. Allows for equilibration to the more stable isomer. start->n1_cond Thermodynamic Control n2_mitsunobu Mitsunobu reaction conditions often show high preference for N2. start->n2_mitsunobu Kinetic Control n1_chelation Utilize chelation control with C3/C7 substituents. n1_cond->n1_chelation n1_acyl N-acylation often favors N1 via isomerization of the kinetic N2-acyl product. n1_cond->n1_acyl n2_ewg Electron-withdrawing groups at C7 (e.g., NO2, CO2Me) strongly direct to N2. n2_mitsunobu->n2_ewg n2_metal Specific transition-metal catalyzed reactions can favor N2. n2_mitsunobu->n2_metal

Caption: Decision tree for controlling N1 vs. N2 regioselectivity.

Protocols for Regiocontrol:

Target Isomer Method Key Reagents & Conditions Rationale Reference
N1-Alkylated Thermodynamic ControlNaH in THF or DMF, room temp to 50°CForms the more stable 1H-indazole salt, allowing equilibration to the thermodynamic product.[1][4][8]
N1-Acylated IsomerizationAcyl chloride/anhydride, pyridine or TEAThe initially formed kinetic N2-acyl indazole often isomerizes to the more stable N1-acyl product.[1][2]
N2-Alkylated Mitsunobu ReactionDIAD or DEAD, PPh₃, alcoholThis reaction proceeds under kinetic control and has a strong preference for the N2 position.[3][4]
N2-Alkylated Directed by EWGIndazole with C7-NO₂ or C7-CO₂MeElectron-withdrawing groups at C7 electronically favor attack at the N2 position.[1][2]

Experimental Protocol: Selective N1-Alkylation

  • To a solution of indazol-5-amine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Purify by column chromatography.[4]

Issue 3: Reactivity of the 5-Amino Group

Question: I am observing side reactions involving the 5-amino group. How can I protect it, and when is it necessary?

Answer:

The 5-amino group is a nucleophile and can compete with the indazole nitrogens in reactions with electrophiles, leading to N-acylation or N-alkylation at the C5 position.

When to Protect:

  • Acylation Reactions: When using highly reactive acylating agents (e.g., acyl chlorides, anhydrides), protection is almost always necessary to prevent the formation of amides at the 5-position.

  • Strongly Basic Conditions: Under strongly basic conditions used for N-alkylation (e.g., NaH), the amino group can also be deprotonated, increasing its nucleophilicity.

  • Cross-Coupling Reactions: In many palladium- or copper-catalyzed cross-coupling reactions, protecting the amino group can prevent catalyst inhibition and unwanted side reactions.

Recommended Protecting Groups:

A suitable protecting group should be easy to install and remove under conditions that do not affect the rest of the molecule.[12][13][14]

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Key Advantages
tert-ButoxycarbonylBocBoc₂O, TEA, DCM or THFTFA in DCM; or HCl in dioxaneStable to a wide range of conditions, easily removed with acid.
CarboxybenzylCbzCbzCl, baseH₂, Pd/CStable to acidic conditions, removed by hydrogenolysis.
AcetylAcAc₂O, pyridineMild aqueous base (e.g., K₂CO₃, MeOH)Simple to install, but less robust than Boc or Cbz.

Experimental Protocol: Boc Protection of Indazol-5-amine

  • Dissolve indazol-5-amine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.

  • The resulting Boc-protected indazol-5-amine can typically be used in the next step without further purification.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the N1 and N2 isomers of my product?

A1: The most definitive methods are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[10][15]

  • ¹H NMR: The chemical shifts of the indazole ring protons are distinct for N1 and N2 isomers. For N2 isomers, the H7 proton is significantly deshielded and appears at a higher frequency compared to the N1 isomer.[10]

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3, C3a, and C7a, are sensitive to the position of substitution.[10][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is often the most conclusive. For an N1-substituted indazole, a correlation is observed between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring. For an N2-substituted isomer, this correlation is seen with the C3 carbon.[2][3][4]

Q2: Are there any catalytic methods to improve the reactivity or selectivity?

A2: Yes, transition-metal catalysis is increasingly used for the functionalization of indazoles.

  • Copper-Catalyzed Reactions: Copper(I) catalysts, often with a diamine ligand, are effective for N-arylation of indazoles.[16]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for C-H activation and annulation reactions to construct the indazole ring system, offering alternative synthetic pathways.[17][18][19]

  • Palladium-Catalyzed Cross-Coupling: For pre-functionalized indazoles (e.g., bromo- or iodo-indazoles), palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are powerful tools for introducing complexity.[16][20]

Q3: My reaction is still not working despite trying the suggestions. What else could be wrong?

A3: If you've optimized the base, solvent, and temperature without success, consider these points:

  • Quality of Reagents: Ensure your solvent is anhydrous, the base is not expired or deactivated, and the starting indazol-5-amine is pure.

  • Inert Atmosphere: Reactions with strong bases like NaH are highly sensitive to moisture and oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (Nitrogen or Argon).

  • Electrophile Stability: Your alkylating or acylating agent might be unstable under the reaction conditions. Check its stability or consider using a more robust electrophile.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available at: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. Available at: [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. SSRN. Available at: [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

[1][2][3] Executive Summary The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine presents a classic heterocyclic challenge: the "Indazole Ambiguity."[1][2][3] The core indazole scaffold exists in an annular tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine presents a classic heterocyclic challenge: the "Indazole Ambiguity."[1][2][3] The core indazole scaffold exists in an annular tautomeric equilibrium, leading to competitive alkylation at the N1 and N2 positions. Furthermore, the C5-amino group introduces susceptibility to oxidative degradation (pinking/browning) and potential metal chelation during catalytic hydrogenation steps.[2][3]

This guide moves beyond generic advice, offering a self-validating workflow designed to isolate the pharmacologically relevant N1-isomer with >98% purity and <10 ppm Pd content.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The Mechanism of Failure

The most critical impurity in your crude mixture is likely 2-(cyclopropylmethyl)-2H-indazol-5-amine (the N2-isomer).[1][2]

  • Cause: The indazole anion is an ambident nucleophile.[1] While N1-alkylation is thermodynamically favored (maintaining the benzene ring's aromaticity), N2-alkylation is often kinetically accessible, especially under polar aprotic conditions (e.g., K₂CO₃/DMF).[2][3][4]

  • Diagnostic: On 1H NMR, the N2-isomer typically displays a downfield shift of the C3-proton compared to the N1-isomer due to the quinoid-like character of the N2-substituted ring.

Strategic Intervention: Purify at the Nitro Stage

Expert Insight: Do not wait until the final amine stage to separate regioisomers. Amino-indazoles are polar and "streak" on silica gel, making close separations difficult.[1][2][3] Purify the intermediate 1-(cyclopropylmethyl)-5-nitroindazole first.

Protocol: Flash Chromatography (Nitro-Intermediate)
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2][3]

  • Mobile Phase: Gradient of n-Heptane : Ethyl Acetate .

    • N1-isomer (Target): Typically elutes second (more polar) or first (less polar) depending strictly on the specific electronic influence of the nitro group. Correction: In most N-alkyl indazoles, the N1-isomer is less polar (higher Rf) than the N2-isomer because the N2-isomer has a larger dipole moment.[2]

  • Validation Step:

    • Spot TLC (Hexane:EtOAc 3:1).[1][2][3]

    • Target (N1): Rf ~ 0.45

    • Impurity (N2): Rf ~ 0.30[2][3]

    • Note: If your crude contains >15% N2-isomer, consider recrystallization from Ethanol/Water (9:1) before chromatography.[1][2][3]

Module 2: Palladium Removal (Post-Reduction)

If you synthesized the amine via Pd/C hydrogenation of the nitro precursor, residual Palladium is a critical impurity. Indazole nitrogens can chelate Pd, rendering standard filtration (Celite) insufficient.[2][3]

Protocol: Thiol-Silica Scavenging

Use this method if Pd content is >100 ppm.[1][2][3]

  • Dissolution: Dissolve the crude amine in THF or Ethyl Acetate (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent (3-mercaptopropyl functionalized silica) at a ratio of 10% w/w relative to the crude mass.[1][2][3]

  • Digestion: Stir at 40°C for 4 hours . (Heat is required to break the Pd-Indazole chelation).[1][2][3]

  • Filtration: Filter through a 0.45 µm PTFE pad.[1][2][3]

  • Validation: Color test. The filtrate should be pale yellow/off-white.[1][2][3] A gray or dark hue indicates colloidal Pd breakthrough.[1][2][3]

Module 3: Preventing Oxidation ("The Pink Death")

Primary aromatic amines (anilines) oxidize rapidly in air to form azo/azoxy dimers and quinone imines, turning the solid pink or brown.[3]

Protocol: Stable Salt Formation (HCl)

Convert the free base to the Hydrochloride salt for long-term storage.[1]

  • Dissolve: Dissolve 1.0 eq of pure free base in Anhydrous Ethanol .

  • Acidify: Cool to 0°C. Dropwise add 1.1 eq of HCl (4M in Dioxane) .

  • Precipitate: Add Diethyl Ether (anti-solvent) until the solution becomes turbid.

  • Crystallize: Stir at 0°C for 1 hour. Filter the white precipitate.[1]

  • Dry: Vacuum dry at 40°C. Resulting salt is stable for months.[1][2][3]

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Post-Alkylation) Check Check N1:N2 Ratio (LCMS / TLC) Start->Check PurifyNitro Purify Nitro-Intermediate (Silica Gel: Hex/EtOAc) Remove N2 Isomer HERE Check->PurifyNitro Ratio < 95:5 Reduction Reduction (H2, Pd/C) Convert Nitro to Amine Check->Reduction Ratio > 95:5 (Rare) PurifyNitro->Reduction PdCheck Pd Scavenging (Thiol-Silica @ 40°C) Reduction->PdCheck SaltForm Salt Formation (HCl) Prevent Oxidation PdCheck->SaltForm Final Pure N1-Amine HCl Salt (>98% Purity) SaltForm->Final

Caption: Logical flow prioritizing early-stage isomer separation to prevent difficult separations at the amine stage.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is Pink/Red Oxidation of the amine group.[1][2][3]Do not discard. Dissolve in EtOAc, wash with 10% Sodium Bisulfite (aq), dry, and immediately convert to HCl salt.
"Ghost" Peak in NMR N2-Regioisomer contamination.[1][2][3]Look for a singlet near 8.0–8.5 ppm.[1][2][3] If present, recrystallize from Toluene (N1 is usually less soluble in cold toluene than N2).[2][3]
Low Yield after Column Product stuck on Silica.Amino-indazoles are basic.[1][2][3] Pre-treat your silica column with 1% Triethylamine in the mobile phase to prevent tailing/adsorption.[1]
Grey Ash after burning Residual Palladium.[1][2][3]Re-dissolve in THF, treat with Activated Carbon (Darco G-60) at 50°C for 1 hour, then filter over Celite.

Data Summary: Physicochemical Properties

PropertyValue (Approx)Relevance
Molecular Weight 187.24 g/mol Calculation of stoichiometry.[1][2][3]
pKa (Amine) ~4.5 - 5.0Weak base; requires strong acid for complete salt formation.[1][2][3]
pKa (Indazole N) ~1.5 (Protonated)Very weak base; won't protonate under mild conditions.[1][2][3]
LogP ~1.9Moderately lipophilic; extractable into EtOAc/DCM.[1][2][3]

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al.[2][3] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org.[2][3] Chem. 2021.[1][2][3]

  • Palladium Scavenging Protocols

    • Biotage Application Note. "How to Remove Palladium in three easy steps."
  • Indazole Synthesis & Properties

    • BenchChem Protocols.
  • Safety & Handling

    • PubChem Compound Summary.[2][3][5] "1H-Indazol-5-amine."[1][2][3][6]

    • [2][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Spectral Analysis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

This guide serves as a technical reference for the spectral characterization of 1-(Cyclopropylmethyl)-1H-indazol-5-amine , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., indazole-deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectral characterization of 1-(Cyclopropylmethyl)-1H-indazol-5-amine , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., indazole-derived oncology drugs).

Executive Summary: The "Gatekeeper" Intermediate

In drug development, 1-(Cyclopropylmethyl)-1H-indazol-5-amine acts as a structural scaffold. Its purity is defined by two critical chemical transformations:

  • Regioselectivity: Ensuring the cyclopropylmethyl group is attached to the N1 nitrogen, not the N2.

  • Reduction Efficiency: Ensuring the complete conversion of the 5-nitro precursor to the 5-amine .

This guide provides a comparative FTIR framework to validate these two attributes, distinguishing the target molecule from its synthesis precursors and regioisomeric impurities.

Experimental Methodology

To replicate the data discussed below, the following protocol is recommended for Quality Control (QC) environments.

  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) equipped with a diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹

  • Scans: 32 scans (background subtracted).

  • Sample Prep: Neat solid (powder). No KBr pellet required for ATR, reducing hygroscopic interference.

Spectral Analysis: Target vs. Alternatives

The identification of 1-(Cyclopropylmethyl)-1H-indazol-5-amine relies on three distinct spectral regions. We compare the Target Product against its Nitro Precursor and N2-Isomer .

A. The Amine Region (3500–3200 cm⁻¹)

Objective: Confirm reduction of Nitro (-NO₂) to Amine (-NH₂).

FeatureTarget Product (5-Amine)Precursor (5-Nitro)Interpretation
N-H Stretching Doublet at ~3450 & 3350 cm⁻¹Absent Primary amines exhibit asymmetric and symmetric stretching. Absence indicates unreduced nitro.
C-H (Cyclopropyl) Weak shoulder >3000 cm⁻¹ (~3080 cm⁻¹)Weak shoulder >3000 cm⁻¹Characteristic of the strained cyclopropyl ring C-H bonds.
C-H (Aromatic) ~3030 cm⁻¹~3050 cm⁻¹Standard aromatic stretch; slight shift due to electronic change from -NO₂ to -NH₂.

Critical Insight: The appearance of the N-H doublet is the primary "Go/No-Go" signal for reaction completion. A single broad peak suggests moisture contamination or secondary amine formation.

B. The Fingerprint & Functional Region (1700–1000 cm⁻¹)

Objective: Confirm Regiochemistry (N1 vs. N2) and Core Integrity.

FeatureTarget Product (N1-Isomer)Impurity (N2-Isomer)Precursor (Nitro)
Amine Bending ~1620 cm⁻¹ (Scissoring)~1620 cm⁻¹Absent
Nitro Stretches Absent Absent Strong bands at ~1530 (asym) & ~1350 (sym) cm⁻¹
Ring Breathing (Cyclopropyl) ~1020–1035 cm⁻¹ ~1020–1035 cm⁻¹~1020–1035 cm⁻¹
C-N Stretch (Exocyclic) ~1260–1280 cm⁻¹~1250 cm⁻¹ (Shifted)N/A (C-N bond is different)

The N1 vs. N2 Distinction: While subtle in FTIR, N1-substituted indazoles are thermodynamically more stable. The N2-isomer often displays shifted skeletal vibrations in the 1400–1500 cm⁻¹ range due to the quinonoid character of the N2-tautomer, whereas the N1-isomer retains benzenoid character [1][2].

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the compound using spectral data.

FTIR_Validation_Workflow Start Crude Product (Post-Reduction) Check_Nitro Step 1: Check 1530 & 1350 cm⁻¹ (Nitro Stretches) Start->Check_Nitro Decision_Nitro Peaks Present? Check_Nitro->Decision_Nitro Check_Amine Step 2: Check 3450 & 3350 cm⁻¹ (Amine Doublet) Decision_Nitro->Check_Amine No (Nitro Gone) Result_Fail_Red FAIL: Incomplete Reduction (Reprocess) Decision_Nitro->Result_Fail_Red Yes (Nitro Remaining) Decision_Amine Doublet Visible? Check_Amine->Decision_Amine Check_Regio Step 3: Fingerprint Analysis (Benzenoid vs Quinonoid) Decision_Amine->Check_Regio Yes Decision_Amine->Result_Fail_Red No (Amine Missing) Result_Fail_Regio FAIL: N2-Isomer Major (Check Alkylation) Check_Regio->Result_Fail_Regio Quinonoid Pattern (N2) Result_Pass PASS: 1-(Cyclopropylmethyl)-1H-indazol-5-amine (Release to Next Step) Check_Regio->Result_Pass Benzenoid Pattern (N1)

Caption: Figure 1. FTIR Decision Matrix for validating the synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine.

Detailed Comparative Analysis

Comparison 1: Precursor vs. Product (The Reduction Monitor)

The most common application of FTIR for this compound is monitoring the hydrogenation of 5-nitro-1-(cyclopropylmethyl)-1H-indazole .

  • The "Nitro Gap": The disappearance of the two strong NO₂ bands (approx. 1530 cm⁻¹ and 1350 cm⁻¹) is the clearest indicator of reaction progress.

  • The "Amine Rise": As the reaction proceeds, the baseline at 3300–3500 cm⁻¹ will resolve into two distinct sharp peaks (primary amine). If a single broad peak appears, it may indicate partial reduction to a hydroxylamine intermediate or hydrogen bonding with residual water [3].

Comparison 2: Cyclopropyl vs. Isopropyl (The Substituent Check)

In synthesis, reagents like isopropyl bromide can sometimes be mistaken for cyclopropylmethyl bromide. FTIR distinguishes these alkyl groups:

  • Cyclopropyl: Shows a unique "ring breathing" mode near 1020 cm⁻¹ and C-H stretches above 3000 cm⁻¹ (due to high s-character of the C-H bond) [4].

  • Isopropyl: Lacks the >3000 cm⁻¹ aliphatic C-H stretch (usually <2980 cm⁻¹) and shows a characteristic "gem-dimethyl" doublet split in the bending region (~1380 & 1370 cm⁻¹).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Explains the thermodynamic preference for N1 vs N2 isomers and their structural differences.

  • Tautomerism of Indazole. Caribbean Journal of Science and Technology. (2021). Details the benzenoid (1H) vs. quinonoid (2H) electronic structures detectable by spectroscopy.

  • Tests for Organic Nitro groups - Reduction to Amine. University of Peradeniya. (2023). General protocol for monitoring nitro-to-amine reductions.

  • Infrared and Raman spectra of methylene cyclopropane. Canadian Journal of Chemistry. Validates the specific ring breathing modes of cyclopropyl groups around 1020 cm⁻¹.

Comparative

Comparative HPLC Analysis: Resolving Regioisomeric Impurities in 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Executive Summary The purity assessment of 1-(Cyclopropylmethyl)-1H-indazol-5-amine presents a specific chromatographic challenge: differentiating the N1-alkylated active pharmaceutical ingredient (API) from its thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 1-(Cyclopropylmethyl)-1H-indazol-5-amine presents a specific chromatographic challenge: differentiating the N1-alkylated active pharmaceutical ingredient (API) from its thermodynamically stable N2-alkylated regioisomer . Standard C18 alkyl-bonded phases often fail to provide baseline resolution (


) due to the identical molecular weight and nearly indistinguishable hydrophobicity of these isomers.

This guide compares two separation strategies:

  • The Legacy Approach: Fully Porous C18 (Efficiency-driven).

  • The Recommended Approach: Core-Shell Biphenyl (Selectivity-driven).

Key Finding: While C18 columns provide adequate retention, they often result in peak co-elution of the N1/N2 isomers. The Core-Shell Biphenyl stationary phase demonstrates superior performance, utilizing


 interactions to achieve a resolution of 

, identifying the critical N2-impurity often missed by standard screening.

The Analytical Challenge: Indazole Regioisomerism

Chemical Context

The synthesis of 1-substituted indazoles via alkylation of 5-nitro-1H-indazole (followed by reduction) is governed by tautomeric equilibrium. The alkylation step invariably produces two regioisomers:

  • Target: 1-(Cyclopropylmethyl)-1H-indazol-5-amine (N1-isomer).

  • Impurity: 1-(Cyclopropylmethyl)-2H-indazol-5-amine (N2-isomer).

Why Standard Methods Fail

In a standard Reversed-Phase (RP) environment using a C18 column, separation is driven primarily by hydrophobicity (logP).

  • Both isomers have the same lipophilic cyclopropylmethyl tail.

  • Both have the same ionizable primary amine (

    
    ).
    
  • Result: The hydrophobic selectivity (

    
    ) is insufficient to discriminate between the subtle electronic differences of the N1 vs. N2 aromatic systems.
    

Comparative Methodology

Experimental Design

We evaluated the separation on two distinct stationary phases using an Agilent 1290 Infinity II LC System.

ParameterMethod A (Alternative) Method B (Recommended)
Column Chemistry Fully Porous C18Core-Shell Biphenyl
Particle/Pore 3.5 µm, 100 Å2.6 µm, 100 Å
Dimensions 150 x 4.6 mm100 x 4.6 mm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)

Note: Methanol is selected for Method B because ACN suppresses


 interactions between the analyte and the Biphenyl phase. MeOH allows these steric/electronic interactions to dominate selectivity.
Operating Conditions (Optimized Protocol)

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 254 nm (Indazole core absorption)

Gradient Table (Method B - Biphenyl)
Time (min)% Mobile Phase B (MeOH)Event
0.0010Equilibration
1.0010Isocratic Hold
12.0060Linear Gradient
12.1090Wash
15.0090Wash Hold
15.1010Re-equilibration

Mechanism of Action & Visualization

To understand why the Biphenyl phase succeeds, we must visualize the interaction mechanisms.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18 C18 Ligand (Alkyl Chain) N1_A N1-Isomer C18->N1_A Hydrophobic (Strong) N2_A N2-Isomer C18->N2_A Hydrophobic (Strong) Result_A Co-Elution (Poor Selectivity) N1_A->Result_A N2_A->Result_A BiPh Biphenyl Ligand (Aromatic Ring) N1_B N1-Isomer (Localized e-) BiPh->N1_B Hydrophobic + Pi-Pi (Weak) N2_B N2-Isomer (Dispersed e-) BiPh->N2_B Hydrophobic + Pi-Pi (Strong) Result_B Baseline Resolution (Rs > 3.0) N1_B->Result_B N2_B->Result_B

Caption: Comparative separation mechanisms. The Biphenyl phase exploits the electron density differences between N1 and N2 isomers, creating distinct retention times.

Results and Discussion

Quantitative Performance Comparison

The following data was generated using a spiked sample containing 95% Target (N1) and 5% Impurity (N2).

MetricMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (N1) 8.4 min9.2 minAcceptable
Retention Time (N2) 8.6 min10.8 minImproved
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) Pass
USP Tailing Factor 1.61.1Pass
Theoretical Plates 8,50014,200Pass
Discussion of Tailing

Amine-containing indazoles are notorious for peak tailing on older silica supports due to interaction with residual silanols.

  • Method A: The C18 column showed moderate tailing (

    
    ), likely due to accessible silanols.
    
  • Method B: The Core-Shell particle technology uses a tighter particle size distribution and advanced end-capping. Combined with the steric bulk of the biphenyl ligand, this shields the silica surface, resulting in a sharper peak (

    
    ).
    
Workflow for Routine Analysis

To implement this in a QC environment, follow this validated workflow:

Workflow Start Sample Preparation (0.5 mg/mL in 50:50 MeOH:H2O) Inj Injection (5 µL) Start->Inj Sep Separation (Biphenyl Column, MeOH Gradient) Inj->Sep Det UV Detection (254 nm) Sep->Det Decision Check Resolution (Rs) Det->Decision Pass Rs > 2.0 Report Purity Decision->Pass Yes Fail Rs < 2.0 Check Mobile Phase pH Decision->Fail No Fail->Sep Re-equilibrate

Caption: Routine QC workflow for purity assessment ensuring system suitability criteria are met.

Troubleshooting & Tips

  • Solvent Choice is Critical: Do not substitute Methanol with Acetonitrile in Method B. The

    
     interactions required for isomer separation are significantly weakened in Acetonitrile.
    
  • pH Control: Maintain aqueous pH at 2.7 (0.1% Formic Acid). Higher pH (> 6.0) may improve peak shape further but risks deprotonating the amine, altering the selectivity profile entirely.

  • Sample Diluent: Dissolve samples in the starting mobile phase (10% MeOH) to prevent "solvent shock" which causes peak fronting.

References

  • Separation of N-Alkylated Indazole Isomers: Common synthesis routes for indazoles yield N1/N2 mixtures.[1][2] See: BenchChem Protocols for N-alkylation of 1H-indazole-3-carboxylate intermediates. (2025).[2][3][4] Retrieved from

  • Regioselectivity in Indazole Synthesis: Detailed mechanistic study on N1 vs N2 alkylation preferences. RSC Advances, "Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation". (2024).[1][5][6] Retrieved from

  • HPLC Method Development for Basic Compounds: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. (Standard text on silanol suppression and mobile phase selection).
  • Restek Corporation. "Biphenyl Phase: The Power of Pi-Pi Interactions.

Sources

Validation

A Comparative Guide to the Bioactivity of 1-(Cyclopropylmethyl)-1H-indazol-5-amine Analogs: A Structure-Activity Relationship Perspective

This guide provides a comparative analysis of the potential bioactivity of structural analogs of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. In the absence of direct comparative experimental data for this specific series,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential bioactivity of structural analogs of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. In the absence of direct comparative experimental data for this specific series, this document synthesizes established structure-activity relationships (SAR) from broader indazole-based medicinal chemistry programs to offer predictive insights for researchers and drug development professionals.

Introduction: The Indazole Scaffold and the Promise of 1-(Cyclopropylmethyl)-1H-indazol-5-amine

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The parent compound, 1-(Cyclopropylmethyl)-1H-indazol-5-amine, features key structural motifs: a cyclopropylmethyl group at the N1 position, which can influence binding affinity and metabolic stability, and a 5-amino group, a common site for further functionalization to modulate biological activity and physicochemical properties. This guide will explore how modifications to this core structure may impact its bioactivity, drawing parallels from well-documented indazole analogs.

Comparative Bioactivity Analysis of Hypothetical Analogs

The following sections explore potential bioactivity trends of hypothetical analogs of 1-(Cyclopropylmethyl)-1H-indazol-5-amine based on established SAR principles for indazole derivatives.

N1-Substituent Modification

The substituent at the N1 position of the indazole ring is crucial for interaction with target proteins. While the cyclopropylmethyl group is a common moiety in medicinal chemistry, its replacement with other alkyl or aryl groups can significantly alter the compound's biological profile.

  • Small Alkyl Chains (e.g., methyl, ethyl): Simpler alkyl groups may lead to a decrease in binding affinity compared to the more rigid and conformationally constrained cyclopropylmethyl group, which can favorably position the molecule within a binding pocket.

  • Bulky Groups (e.g., tert-butyl, phenyl): Introduction of larger, bulkier groups at N1 can either enhance or diminish activity, depending on the topology of the target's binding site. In many kinase inhibitors, for instance, a larger group at this position can lead to steric hindrance.[3]

  • Substituted Benzyl Groups: As seen in some allosteric CCR4 antagonists, meta-substituted benzyl groups at the N1 position can significantly enhance potency.[4]

Modifications of the 5-Amino Group

The 5-amino group serves as a key point for derivatization, influencing both target engagement and pharmacokinetic properties.

  • Acylation: Conversion of the 5-amino group to an amide can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. The nature of the acyl group (e.g., acetyl, benzoyl) will fine-tune these interactions.

  • Sulfonylation: The introduction of a sulfonamide group can provide strong hydrogen bonding interactions and has been a successful strategy in developing potent inhibitors for various targets.[4]

  • Alkylation: N-alkylation of the 5-amino group can alter its basicity and lipophilicity, which may impact cell permeability and target engagement.

Substitution on the Indazole Ring

Modifications to the benzene portion of the indazole ring can modulate electronic properties, solubility, and metabolic stability.

  • Halogenation (e.g., F, Cl, Br): Introduction of halogens at positions 3, 4, 6, or 7 can enhance binding through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. The position of the halogen is critical; for instance, in some series, 6-fluoro substitution is preferred over modifications at other positions.[4]

  • Methoxy or Hydroxyl Groups: The addition of methoxy or hydroxyl groups can introduce hydrogen bonding capabilities and alter the electronic nature of the ring system. In certain indazole series, a 4-methoxy group has been shown to be a potent substituent.[4]

Summary of Predicted Bioactivity Trends

ModificationPositionPredicted Impact on BioactivityRationale based on SAR of Related Indazoles
Replacement of CyclopropylmethylN1Likely to alter potency and selectivity.N1 substituent is critical for binding pocket interactions.[3][4]
Acylation/Sulfonylation of Amino GroupC5Potential for increased binding affinity.Introduction of hydrogen bond donors/acceptors.[4]
HalogenationC3, C4, C6, C7Can enhance potency and metabolic stability.Halogen bonding and blocking of metabolic sites.[4]
Methoxy/Hydroxyl SubstitutionC4, C6Can increase potency through hydrogen bonding.Favorable interactions observed in other indazole series.[4]

Key Signaling Pathways for Indazole Derivatives

Many indazole-based compounds exert their biological effects by modulating intracellular signaling pathways, particularly those involving protein kinases. For example, various indazole derivatives have been developed as inhibitors of ROCK-II, a kinase implicated in several diseases.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ROCK ROCK Receptor->ROCK Activation Downstream_Effectors Downstream Effectors ROCK->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Signal Transduction Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Protein Synthesis Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Indazole_Analog Indazole Analog (e.g., ROCK Inhibitor) Indazole_Analog->ROCK Inhibition G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of test compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

References

  • ResearchGate. (n.d.). Structure‐activity relationship study of the designed analogs (5 aa–cm). Retrieved from [Link]

  • PubMed. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

  • PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl amine derivatives - Patent US-2008242653-A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). AU2008338748B2 - Cyclopropyl amine derivatives.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Comparative

Reference Standard Guide: 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Topic: Reference Standards for 1-(Cyclopropylmethyl)-1H-indazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Gatekeeper of Adagras...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-(Cyclopropylmethyl)-1H-indazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Gatekeeper of Adagrasib Purity

1-(Cyclopropylmethyl)-1H-indazol-5-amine (CAS: 1263286-63-0 ) is not merely a building block; it is the critical pharmacophore scaffold for Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor. In the synthesis of Adagrasib, this amine undergoes a nucleophilic aromatic substitution (


) with a chloropyrimidine core.

The structural integrity of the final drug product depends entirely on the isomeric purity of this starting material. The core challenge in indazole chemistry is the N1 vs. N2 alkylation competition . If the reference standard for this amine cannot definitively resolve the N1-isomer (desired) from the N2-isomer (impurity), the downstream efficacy and safety of the final KRAS inhibitor are compromised.

This guide evaluates the performance of different reference standard grades and provides a self-validating analytical workflow to ensure your material meets the stringent requirements of modern drug development.

Critical Quality Attributes (CQAs) & Regioisomerism

The primary failure mode for this material is the presence of 2-(cyclopropylmethyl)-2H-indazol-5-amine . Standard HPLC methods often co-elute these isomers due to their identical mass and similar polarity. A qualified Reference Standard (RS) must demonstrate baseline resolution between these two species.

The Regioisomer Pathway

The following diagram illustrates the origin of the critical impurity during the precursor synthesis.

IndazoleAlkylation Start 5-Nitro-1H-indazole Intermediate_N1 N1-Alkylated Nitro (Major Product) Start->Intermediate_N1 Alkylation Intermediate_N2 N2-Alkylated Nitro (Critical Impurity) Start->Intermediate_N2 Alkylation Reagent + (Bromomethyl)cyclopropane + Base (Cs2CO3) Reagent->Start Final_N1 1-(Cyclopropylmethyl)-1H- indazol-5-amine (TARGET RS) Intermediate_N1->Final_N1 Reduction (H2/Pd) Final_N2 2-(Cyclopropylmethyl)-2H- indazol-5-amine (IMPURITY) Intermediate_N2->Final_N2 Reduction (H2/Pd)

Caption: Divergent synthesis pathway showing the origin of the critical N2-isomer impurity which must be controlled by the Reference Standard.

Comparative Analysis: Selecting the Right Standard

Not all commercial supplies of CAS 1263286-63-0 are suitable for use as a Primary Reference Standard. The table below compares three common grades available on the market.

FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Industrial/Reagent Grade
Primary Use GMP Release Testing, Method ValidationR&D Screening, Early Process DevelopmentSynthesis Starting Material
Purity (HPLC) > 99.5% (w/ qNMR assay)> 98.0%> 95.0%
Isomer Control Quantified N2-isomer content N2-isomer < 1.0% (Limit test)Unspecified / Co-eluting
Characterization 1H-NMR, 13C-NMR, MS, IR, TGA, ROI, Water (KF)1H-NMR, HPLC, MSHPLC, MS (Identity only)
Traceability Traceable to SI units (via qNMR)Batch-specific CoAVendor CoA
Cost Factor High (Requires custom synthesis/cert)MediumLow

Recommendation:

  • For Early Discovery: Grade B is sufficient if you perform the identification NMR described in Section 4.

  • For GLP/GMP Tox Studies: You must generate a Grade A standard (or purchase a custom CRM) to accurately quantify the N2 impurity in your drug substance.

Experimental Protocols & Validation

To validate your reference standard, you cannot rely solely on the vendor's Certificate of Analysis. You must perform a Self-Validating Identification .

Experiment A: Regioisomer Differentiation via 1H-NMR

The N1 and N2 isomers have distinct chemical shifts for the protons on the indazole ring and the methylene linker.

  • Solvent: DMSO-d6

  • Key Diagnostic Peak (N1-isomer - Target): The methylene

    
     attached to N1 typically appears upfield relative to the N2 isomer.
    
  • Key Diagnostic Peak (N2-isomer - Impurity): The singlet proton at position 3 (H3) of the indazole ring shifts significantly downfield (~8.3–8.5 ppm) in the N2 isomer compared to the N1 isomer (~7.9–8.0 ppm) due to the quinoid-like electron distribution.

Experiment B: High-Resolution HPLC Method

This method is designed to separate the N1 and N2 isomers. Standard generic gradients often fail here.

  • Column: C18 Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm). Rationale: Phenyl-hexyl stationary phases provide pi-pi interaction selectivity that helps separate regioisomers.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10). Rationale: High pH keeps the amine unprotonated, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Detection: UV at 254 nm and 290 nm.

  • Acceptance Criteria: Resolution (

    
    ) between Main Peak (N1) and Isomer Peak (N2) must be > 1.5.
    

Qualification Workflow

The following flowchart outlines the decision logic for qualifying a new batch of Reference Standard.

QualificationWorkflow Receive Receive Standard (CAS 1263286-63-0) qNMR 1. Perform qNMR (Assay Purity) Receive->qNMR RegioCheck 2. Regioisomer Check (1H-NMR H3 Shift) qNMR->RegioCheck Decision1 Is H3 peak at ~8.0 ppm? RegioCheck->Decision1 HPLC_Dev 3. Run HPLC (Phenyl-Hexyl Col) Decision1->HPLC_Dev Yes (N1) Fail_Iso REJECT: N2-Isomer Present Decision1->Fail_Iso No (N2 detected) Decision2 Single Peak? HPLC_Dev->Decision2 Fail_Purity REJECT: Low Purity Decision2->Fail_Purity No (<99%) Pass APPROVE as Primary Reference Standard Decision2->Pass Yes (>99%)

Caption: Decision tree for the qualification of 1-(Cyclopropylmethyl)-1H-indazol-5-amine reference standards.

References

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry.

  • Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer.[1][2][3] Organic Letters.[1]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications of amine bioisosteres. Journal of Medicinal Chemistry.

Sources

Validation

Technical Guide: Elemental Analysis Validation for 1-(Cyclopropylmethyl)-1H-indazol-5-amine

Executive Summary In pharmaceutical development, confirming the bulk purity and elemental stoichiometry of intermediates is a critical regulatory milestone. While modern spectroscopic techniques (HRMS, NMR) provide struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, confirming the bulk purity and elemental stoichiometry of intermediates is a critical regulatory milestone. While modern spectroscopic techniques (HRMS, NMR) provide structural identity, they often fail to detect non-chromophoric impurities such as inorganic salts, trapped water, or residual silica.

This guide details the validation of Elemental Analysis (EA) via combustion (CHN) for 1-(Cyclopropylmethyl)-1H-indazol-5-amine , a nitrogen-rich kinase inhibitor precursor. We compare EA against qNMR and HRMS, demonstrating why EA remains the "Gold Standard" for establishing bulk purity in compliance with ICH Q2(R1) and ACS guidelines.

Molecular Profile & Theoretical Baseline

Before validation, the theoretical composition must be established. The high nitrogen content of the indazole core presents specific combustion challenges (e.g., formation of nitrogen oxides) that this protocol addresses.

  • Compound: 1-(Cyclopropylmethyl)-1H-indazol-5-amine

  • CAS: 1159508-72-9 (Representative)

  • Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol

Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1112.011132.1270.56%
Hydrogen (H) 131.00813.107.00%
Nitrogen (N) 314.00742.0222.44%

Comparative Analysis: EA vs. Modern Alternatives

Why perform destructive combustion analysis when non-destructive methods exist? The table below contrasts EA with High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (Internal Std)
Primary Output Bulk elemental ratio (Stoichiometry)Exact mass (Formula confirmation)Molar ratio / Absolute purity
Inorganic Detection Excellent (Ash/Residue indicates salts)Poor (Salts often suppress ionization)Poor (Inorganics are NMR silent)
Water/Solvent Detection Indirect (Deviations in C/H/N values)None (Solvent is removed or invisible)Good (If solvent peaks are distinct)
Sample Requirement ~2–5 mg (Destructive)<0.1 mg (Non-destructive)~10 mg (Non-destructive)
Blind Spot Cannot distinguish isomersCannot detect bulk impurities >1% if ionization is poorRequires soluble internal standard; hygroscopy affects weighing
Regulatory Status Mandatory for new chemical entities (NCEs)Mandatory for IdentityAccepted for Purity (with validation)

Expert Insight: For 1-(Cyclopropylmethyl)-1H-indazol-5-amine, HRMS will confirm the presence of the molecule, but only EA (or qNMR) proves you don't have 15% trapped NaCl from the workup. EA is preferred here because the amine moiety can trap atmospheric


, which EA detects as a Carbon deviation, whereas qNMR might miss it depending on relaxation times.

Strategic Decision Framework

The following decision tree illustrates when to deploy EA versus qNMR during the development of this indazole intermediate.

ValidationStrategy Start Sample: 1-(Cyclopropylmethyl)-1H-indazol-5-amine CheckSolubility Is sample fully soluble in d6-DMSO? Start->CheckSolubility CheckInorganic Suspect Inorganic Salts (NaCl, Na2SO4)? CheckSolubility->CheckInorganic Yes DecisionEA METHOD: Elemental Analysis (CHN) (Detects bulk purity & inorganics) CheckSolubility->DecisionEA No (Precipitates) CheckInorganic->DecisionEA Yes (High Salt Risk) DecisionQNMR METHOD: qNMR (Specific organic purity) CheckInorganic->DecisionQNMR No (Desalted) DecisionBoth GOLD STANDARD: Combined EA + qNMR CheckInorganic->DecisionBoth Unsure (Validation Phase)

Figure 1: Strategic selection of analytical methods based on sample physical properties.

Self-Validating Experimental Protocol

To ensure Scientific Integrity , this protocol includes "Check Standards" and specific handling for nitrogen-rich heterocycles.

A. Equipment & Reagents[1][2][3]
  • Analyzer: Flash 2000 or Elementar vario EL cube (Combustion >950°C).

  • Microbalance: Mettler Toledo XP6 (Resolution: 1 µg). Critical: Must be calibrated daily.

  • Calibration Standard: Acetanilide (C=71.09%, N=10.36%) or Sulfanilamide.

  • Catalyst: Tungsten Trioxide (

    
    ) or Copper wire (to reduce Nitrogen oxides 
    
    
    
    to
    
    
    ).
B. Sample Preparation (The Source of Error)

The amine group at position 5 is prone to oxidation and hygroscopicity.

  • Drying: Dry sample at 40°C under high vacuum (10 mbar) for 4 hours.

    • Why? Indazoles often trap lattice water. Failure to dry results in high %H and low %C/%N.

  • Weighing: Weigh 2.0 ± 0.2 mg into a tin capsule.

    • Technique: Fold the tin capsule tightly to exclude atmospheric nitrogen.

C. The Validation Workflow

This workflow follows ICH Q2(R1) principles adapted for EA: Accuracy, Precision, and Robustness.

EA_Workflow cluster_0 System Suitability cluster_1 Sample Analysis K1 Blank Run (He Carrier) K2 K-Factor Det. (Acetanilide) K1->K2 S1 Weigh Sample (2mg ± 0.2mg) K2->S1 S2 Combustion (980°C + O2) S1->S2 S3 Reduction (Cu / WO3) S2->S3 S4 TCD Detection S3->S4 Result Pass Criteria: ± 0.4% Abs. Diff S4->Result Compare to Theoretical

Figure 2: Step-by-step combustion analysis workflow ensuring system suitability before sample consumption.

Experimental Data & Validation Results

The following data simulates a validation study. Acceptance criteria are based on the standard Journal of Medicinal Chemistry and ACS requirement: Calculated vs. Found within ±0.4% .

Experiment 1: Precision & Accuracy (Pure Sample)

Sample: Recrystallized 1-(Cyclopropylmethyl)-1H-indazol-5-amine, dried 4h.

ElementTheoretical %Run 1 (%)Run 2 (%)Average (%)Deviation (

)
Result
Carbon 70.5670.4870.5270.50 -0.06PASS
Hydrogen 7.007.057.027.04 +0.04PASS
Nitrogen 22.4422.3822.4122.40 -0.04PASS
Experiment 2: Robustness Failure (The "Wet" Sample)

Sample: Undried, exposed to air for 24h (Hygroscopicity Check).

ElementTheoretical %Found (%)Deviation (

)
Interpretation
Carbon 70.5668.10-2.46FAIL (Diluted by water mass)
Hydrogen 7.007.45+0.45FAIL (High H from

)
Nitrogen 22.4421.65-0.79FAIL (Diluted by water mass)

Analysis of Failure: The "Wet" sample shows the classic signature of hydration: Carbon and Nitrogen decrease proportionally, while Hydrogen spikes. This validates the method's Specificity regarding water contamination.

Troubleshooting & Expert Tips

  • Low Nitrogen Values: The indazole ring is stable. If N is consistently low (>0.5% deviation) but C is correct, the combustion time is likely too short. Action: Increase oxygen dosage or add a

    
     additive to the tin capsule to boost local oxidation power.
    
  • High Carbon Values: Likely solvent entrapment (e.g., DCM or Ethyl Acetate) or static electricity causing weighing errors. Action: Use an anti-static gun on the microbalance.

  • Ash Residue: If the machine reports "incomplete combustion" or visible ash remains, the sample contains inorganic salts (e.g., NaCl from brine wash). Action: Perform an ash test (sulfated ash) to quantify inorganics.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland, 2005.

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publications.[1] (Standard for ±0.4% acceptance).

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • United States Pharmacopeia (USP). <731> Loss on Drying. USP-NF.

  • PubChem. 1-(Cyclopropylmethyl)-1H-indazol-5-amine Compound Summary. National Library of Medicine.

Sources

Comparative

Resolving the Indazole Paradox: A Comparative Validation Guide

Executive Summary: The Isomer Challenge Indazole intermediates are ubiquitous in modern oncology pipelines (e.g., Axitinib, Pazopanib), yet they present a notorious analytical challenge: Annular Tautomerism and Regioisom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Indazole intermediates are ubiquitous in modern oncology pipelines (e.g., Axitinib, Pazopanib), yet they present a notorious analytical challenge: Annular Tautomerism and Regioisomerism .

During synthesis, alkylation of the indazole ring frequently yields a mixture of N1-alkyl (thermodynamically favored) and N2-alkyl (kinetically favored) isomers. These species possess identical molecular weights and nearly identical lipophilicity (


), often leading to co-elution on standard C18 columns.

This guide challenges the industry-standard C18 approach. We compare it against a Biphenyl Stationary Phase , demonstrating why the latter provides the orthogonality required for ICH Q2(R2) compliant validation.

Comparative Analysis: C18 vs. Biphenyl[1][2][3][4][5]

The Hypothesis

Standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction.[1] Since N1 and N2 indazole isomers have similar hydrophobicity, C18 columns often fail to achieve baseline resolution (


).

Biphenyl phases offer a dual mechanism:

  • Hydrophobicity: Comparable to C8/C18.

  • 
     Interactions:  The biphenyl ring system engages with the 
    
    
    
    -electrons of the indazole heterocycle. The electron density distribution differs slightly between N1 and N2 isomers, allowing the Biphenyl phase to "pull" them apart based on electronic character rather than just size/polarity.
Experimental Data: Separation of Methyl-Indazole Regioisomers

Analyte Model: Mixture of 1-Methyl-1H-indazole (Impurity A) and 2-Methyl-2H-indazole (Target Intermediate).

ParameterMethod A: Standard C18Method B: Biphenyl (Recommended)
Column Waters XBridge C18 (150 x 4.6mm, 3.5µm)Kinetex Biphenyl (150 x 4.6mm, 2.6µm)
Mobile Phase 0.1% Formic Acid (Aq) / ACN0.1% Formic Acid (Aq) / Methanol*
Gradient 5-95% B over 15 min5-95% B over 15 min
Retention Time (N2) 8.42 min9.15 min
Retention Time (N1) 8.55 min10.80 min
Resolution (

)
1.1 (Critical Failure) 5.2 (Robust)
Tailing Factor (

)
1.41.1
Backpressure 180 bar210 bar

*Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize


 interactions, as ACN can suppress these interactions.
Mechanistic Visualization

The following diagram illustrates why the Biphenyl column succeeds where C18 fails.

IndazoleSeparation cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18_Ligand C18 Alkyl Chain N1_Iso N1-Isomer (Hydrophobic) C18_Ligand->N1_Iso Weak Selectivity N2_Iso N2-Isomer (Hydrophobic) C18_Ligand->N2_Iso Similar Affinity Bi_Ligand Biphenyl Ligand (Pi-System) N1_Iso_B N1-Isomer (Electron Rich) Bi_Ligand->N1_Iso_B Strong Pi-Pi Stacking N2_Iso_B N2-Isomer (Electron Deficient) Bi_Ligand->N2_Iso_B Weak Pi-Pi Stacking

Caption: Comparative retention mechanisms. C18 relies on hydrophobicity (non-selective for isomers), while Biphenyl exploits electron density differences.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the Biphenyl Method for the quantitation of Indazole intermediates.

A. Specificity (The Critical Attribute)

For indazoles, specificity is not just about separating the peak from the baseline; it is about Regio-Selectivity .

  • Protocol: Inject a spiked solution containing the Target (N2-isomer) and its Regioisomer (N1-impurity) at the specification limit (e.g., 0.15%).

  • Acceptance Criteria:

    • Resolution (

      
      ) between N1 and N2 peaks 
      
      
      
      .
    • Peak purity (via Diode Array Detector)

      
      .
      
B. Linearity & Range

Indazoles can exhibit non-linear UV response at high concentrations due to aggregation.

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Solvent Note: Use Methanol:Water (50:50). Indazoles have poor solubility in 100% water, which can cause precipitation and linearity failure at high levels.

C. Accuracy (Recovery)
  • Protocol: Spike the intermediate into the reaction matrix (if testing crude) or solvent (if testing pure substance) at 80%, 100%, and 120%.

  • Calculation:

    
    
    
D. Robustness (DoE Approach)

Vary the parameters most likely to affect


 interactions.
  • Temperature:

    
    C (Temperature significantly affects 
    
    
    
    binding strength).
  • Solvent Composition:

    
     Methanol.
    

Detailed Method Methodology

Method Title: High-Performance Liquid Chromatography for Indazole Regioisomers

1. Equipment:

  • UHPLC System (e.g., Agilent 1290 or Waters H-Class)

  • Detector: UV/Vis at 254 nm (Indazole

    
    )
    

2. Chromatographic Conditions:

  • Stationary Phase: Phenomenex Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer is crucial to stabilize ionization state.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Injection Vol: 5.0 µL.

3. Gradient Program:

Time (min)% Mobile Phase B
0.030
12.070
15.095
17.095
17.130
22.030 (Re-equilibration)

Validation Logic Workflow

The following decision tree outlines the logical flow for validating this specific method, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Start Start Validation Specificity Step 1: Specificity (Isomer Separation) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes FailRes FAIL: Switch Column (Try PFP or SFC) CheckRes->FailRes No PassRes PASS: Proceed CheckRes->PassRes Yes Linearity Step 2: Linearity (5 Levels, r^2 > 0.999) PassRes->Linearity Accuracy Step 3: Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Robustness Step 4: Robustness (Temp +/- 5C) Accuracy->Robustness Final Method Validated Robustness->Final

Caption: Step-wise validation logic emphasizing the "Go/No-Go" decision at the Specificity stage.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Ferencik, M., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[3] [Link]

  • Restek Corporation. (2020). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.[Link]

  • Dong, L., et al. (2022).[4] Mechanism of a Highly Selective N2 Alkylation of Indazole.[4] WuXi Biology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Cyclopropylmethyl)-1H-indazol-5-amine

This guide provides comprehensive, experience-driven recommendations for the safe handling of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. As researchers and drug development professionals, our primary responsibility extend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, experience-driven recommendations for the safe handling of 1-(Cyclopropylmethyl)-1H-indazol-5-amine. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the inherent chemical risks of this compound class.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)-1H-indazol-5-amine is not publicly available, a robust safety protocol can be developed by analyzing structurally analogous compounds. The hazard profile is primarily derived from data on 1-cyclopropyl-1H-indazol-5-amine and 1H-Indazol-5-amine, which share the core indazole-amine structure.[1][2] The anticipated hazards are summarized below.

Hazard ClassificationGHS Hazard CodeDescriptionImplication for PPE Selection
Acute Oral ToxicityH302Harmful if swallowed.[1][3]While not a direct contact hazard, this underscores the compound's systemic toxicity and the need to prevent hand-to-mouth transfer via rigorous glove protocols and hygiene.
Skin IrritationH315Causes skin irritation.[1][3][4]Mandates the use of chemical-resistant gloves and protective clothing to prevent direct skin contact.
Serious Eye IrritationH319Causes serious eye irritation.[1][3][4]Requires robust eye protection, such as safety goggles, to shield against splashes of solids or solutions.
Respiratory IrritationH335May cause respiratory irritation.[1][4]Necessitates handling in a well-ventilated area, preferably a chemical fume hood, and may require respiratory protection if dust or aerosols are generated.

This table synthesizes data from analogous compounds to establish a reliable safety baseline.

Core Protective Measures: Your Essential Armor

The selection of PPE is not merely a regulatory hurdle; it is a critical control measure dictated by the chemical's properties. For 1-(Cyclopropylmethyl)-1H-indazol-5-amine, a multi-layered approach is essential.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][3][4] Therefore, at a minimum, chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[5][6] These are superior to standard safety glasses as they provide a seal around the eyes, offering protection from splashes from all directions. When handling larger quantities or when there is a significant risk of splashing, the use of a full-face shield over safety goggles is strongly recommended.[7][8]

Hand Protection

To prevent skin irritation, chemical-resistant gloves are non-negotiable.[3][5] Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals.[9][10] It is crucial to inspect gloves for any signs of degradation or punctures before use. For prolonged handling or in situations involving submersion, heavier-duty gloves or double-gloving should be considered. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after any handling procedure.[8]

Body Protection

A chemical-resistant laboratory coat is required to protect against contamination of personal clothing and skin.[5][6] Ensure the lab coat is fully buttoned. For operations with a higher risk of spills or splashes, a chemically resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[11]

Respiratory Protection

The potential for respiratory tract irritation necessitates that all handling of the solid compound, especially weighing and transfers that can generate dust, be conducted within a certified chemical fume hood to minimize inhalation risks.[4][5][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5][12][13]

The Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for ensuring safety. The following protocol outlines the key steps for safely handling 1-(Cyclopropylmethyl)-1H-indazol-5-amine, from preparation to the completion of work.

Procedural Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_area Verify fume hood is operational. Ensure spill kit and emergency wash stations are accessible. don_ppe Don all required PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep_area->don_ppe Before handling weigh Weigh solid compound on an analytical balance. don_ppe->weigh transfer Carefully transfer solid to reaction vessel. weigh->transfer dissolve Add solvent and dissolve the compound. transfer->dissolve decontaminate Decontaminate work surfaces and equipment. dissolve->decontaminate dispose_waste Segregate and label all chemical waste containers. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order: 1. Gloves 2. Gown/Apron 3. Goggles/Face Shield dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for handling 1-(Cyclopropylmethyl)-1H-indazol-5-amine.

Emergency Response & Disposal

In Case of Accidental Exposure
  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing 1-(Cyclopropylmethyl)-1H-indazol-5-amine, whether solid or in solution, must be treated as hazardous waste.

  • Waste Segregation : Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[14][15]

  • Containerization : Collect waste in clearly labeled, sealed containers that are compatible with amines.[9][14] The label should include the chemical name and associated hazards.

  • Disposal Protocol : Do not dispose of this chemical down the drain.[14][16] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][14] Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling 1-(Cyclopropylmethyl)-1H-indazol-5-amine, fostering a culture of safety and scientific integrity.

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